p53 Activator 11
Description
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Properties
Molecular Formula |
C26H29N7O2S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
4-[3-[8-[(1-methylpiperidin-4-yl)amino]-3-pyrrol-1-ylimidazo[1,2-a]pyridin-2-yl]prop-2-ynylamino]benzenesulfonamide |
InChI |
InChI=1S/C26H29N7O2S/c1-31-18-12-21(13-19-31)29-23-7-5-17-33-25(23)30-24(26(33)32-15-2-3-16-32)6-4-14-28-20-8-10-22(11-9-20)36(27,34)35/h2-3,5,7-11,15-17,21,28-29H,12-14,18-19H2,1H3,(H2,27,34,35) |
InChI Key |
PXIXJBZHIFAIRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CN3C2=NC(=C3N4C=CC=C4)C#CCNC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of p53 Activator Tenovin-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Tenovin-6, a small molecule p53 activator, has emerged as a promising therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of Tenovin-6, focusing on its role as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). By inhibiting these deacetylases, Tenovin-6 promotes the acetylation of p53, leading to its stabilization, activation, and subsequent induction of downstream anti-proliferative and pro-apoptotic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a variety of anti-proliferative responses, including cell cycle arrest, senescence, and apoptosis.[1] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell growth. One strategy to counteract this is the pharmacological activation of wild-type p53. Tenovin-6, a water-soluble analog of Tenovin-1, was identified in a cell-based screen for small molecules that activate p53.[2] This guide elucidates the molecular mechanism by which Tenovin-6 exerts its p53-activating and anti-tumor effects.
Core Mechanism of Action: SIRT1/SIRT2 Inhibition
The primary mechanism of action of Tenovin-6 is the inhibition of the NAD+-dependent protein deacetylases SIRT1 and SIRT2.[2][3] SIRT1 and SIRT2 are members of the sirtuin family of enzymes that play crucial roles in regulating cellular processes, including stress responses and aging.[2]
The SIRT1-p53 Regulatory Axis
Under normal physiological conditions, SIRT1 negatively regulates p53 activity by deacetylating it at key lysine residues, primarily lysine 382 (K382) in humans. This deacetylation marks p53 for ubiquitination by MDM2, an E3 ubiquitin ligase, which leads to its proteasomal degradation. This process maintains low intracellular levels of p53 in the absence of cellular stress.
Tenovin-6-Mediated p53 Activation
Tenovin-6 disrupts this regulatory axis by directly inhibiting the catalytic activity of SIRT1 and SIRT2. This inhibition prevents the deacetylation of p53. As a result, acetylated p53 accumulates in the cell. Acetylation of p53, particularly at K382, protects it from MDM2-mediated degradation, leading to an increase in its intracellular concentration and stability. Stabilized and activated p53 can then bind to the promoter regions of its target genes, inducing their transcription and triggering anti-cancer cellular responses.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of Tenovin-6 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Tenovin-6 against Sirtuins
| Target Enzyme | IC50 (μM) |
| Human SIRT1 | 21 |
| Human SIRT2 | 10 |
| Human SIRT3 | 67 |
Table 2: Cellular Activity of Tenovin-6 in Cancer Cell Lines
| Cell Line | Assay | Concentration (μM) | Effect | Reference |
| A549 (Non-small cell lung cancer) | Cell Viability (IC50) | 13.9 (48h), 15.3 (72h) | Decreased cell viability | |
| REH, NALM-6 (Acute lymphoblastic leukemia) | Apoptosis Induction | Not specified | Induced apoptosis | |
| Gastric Cancer Cell Lines | p53 Activation | 0.5 - 6 | Increased acetylated-p53 | |
| ARN8 (Melanoma) | In vivo tumor growth | 50 mg/kg daily (i.p.) | Reduced tumor growth |
Signaling Pathways and Experimental Workflows
Tenovin-6 Mechanism of Action
Caption: Mechanism of p53 activation by Tenovin-6.
Experimental Workflow for Assessing Tenovin-6 Activity
Caption: General workflow for preclinical evaluation of Tenovin-6.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of Tenovin-6.
Sirtuin Inhibition Assay (Fluorometric)
This assay quantifies the ability of Tenovin-6 to inhibit the deacetylase activity of SIRT1 and SIRT2.
-
Principle: A fluorogenic acetylated peptide substrate is incubated with the sirtuin enzyme. Deacetylation by the sirtuin allows a developing reagent to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.
-
Reagents:
-
Recombinant human SIRT1 or SIRT2 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit).
-
NAD+.
-
Tenovin-6 at various concentrations.
-
Developing reagent.
-
Assay buffer.
-
-
Procedure:
-
In a 96-well plate, add SIRT1 or SIRT2 enzyme, NAD+, and varying concentrations of Tenovin-6.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developing reagent.
-
Incubate for a further period (e.g., 15 minutes) to allow for fluorescence development.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each Tenovin-6 concentration and determine the IC50 value.
-
p53 Acetylation Assay (Immunoprecipitation and Western Blot)
This method is used to detect the levels of acetylated p53 in cells treated with Tenovin-6.
-
Principle: p53 is first isolated from cell lysates using an antibody specific to p53 (immunoprecipitation). The isolated p53 is then separated by size using gel electrophoresis and detected using an antibody that specifically recognizes acetylated lysine residues (Western Blot).
-
Procedure:
-
Culture cancer cells to a suitable confluency and treat with Tenovin-6 for the desired time.
-
Lyse the cells and collect the total protein lysate.
-
Incubate the lysate with an anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-p53 complex.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated p53 from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-acetyl-lysine antibody or a specific anti-acetyl-p53 (e.g., K382) antibody.
-
Detect the signal using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.
-
Re-probe the membrane with a total p53 antibody for normalization.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tenovin-6 for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Conclusion
Tenovin-6 represents a significant advancement in the development of p53-activating cancer therapies. Its well-defined mechanism of action, centered on the inhibition of SIRT1 and SIRT2, provides a clear rationale for its anti-neoplastic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further characterize and clinically translate this promising therapeutic agent. Understanding the core mechanism of Tenovin-6 is crucial for designing effective combination therapies and identifying patient populations most likely to benefit from this targeted approach.
References
- 1. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Structural Basis of p53 Activator Interaction with the Y220C Mutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, and its inactivation is a hallmark of a vast majority of human cancers. The Y220C mutation in the DNA-binding domain of p53 is one of the most common oncogenic mutations, creating a surface crevice that destabilizes the protein's structure and abrogates its tumor-suppressive function.[1][2] This structural instability leads to protein unfolding, aggregation, and loss of DNA binding capacity.[1] The presence of this distinct pocket, however, presents a unique therapeutic opportunity for the development of small-molecule activators that can stabilize the mutant protein and restore its wild-type function.
This technical guide provides an in-depth overview of the structural basis of the interaction between p53-Y220C and its activators, with a focus on the well-characterized compounds PK083 and PC14586. We will delve into the quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the relevant pathways and workflows.
Quantitative Data on p53-Y220C Activator Interactions
The development of small-molecule stabilizers for p53-Y220C has been guided by quantitative biophysical and cellular assays to determine their binding affinity and functional efficacy. The following table summarizes key quantitative data for prominent p53-Y220C activators.
| Compound | Assay | Parameter | Value | Cell Line | Reference |
| PK083 | NMR | Kd | 150 µM | - | [1] |
| PK7088 | NMR | Kd | 140 µM | - | [3] |
| PK9328 | Isothermal Titration Calorimetry (ITC) | Kd | 2 µM | - | |
| JC744 | Isothermal Titration Calorimetry (ITC) | Kd | 320 nM | - | |
| PC14586 (rezatapopt) | TR-FRET DNA binding assay | SC150 | 9 nM | - | |
| PC14586 (rezatapopt) | Cell Viability Assay | IC50 | Submicromolar | NUGC-3 (gastric cancer) | |
| TRAP-1 | Cell Viability Assay | IC50 | Submicromolar | BxPC-3 (pancreatic cancer) | |
| KG13 | Cell Viability Assay | IC50 | 7.1 ± 0.2 µM | NUGC-3 (gastric cancer) | |
| KG13 | Cell Viability Assay | IC50 | 11.8 ± 0.6 µM | BxPC-3 (pancreatic cancer) |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates stronger binding). SC150: Substrate concentration required to increase DNA binding by 1.5-fold. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Recombinant Human p53-Y220C (DNA-Binding Domain) Expression and Purification
This protocol describes the expression and purification of the p53 DNA-binding domain (residues 94-312) containing the Y220C mutation, often with additional stabilizing mutations for biophysical and structural studies.
Materials:
-
Escherichia coli BL21(DE3) or Rosetta(DE3) cells
-
Expression vector containing His-tagged p53-Y220C (94-312)
-
Terrific Broth (TB) or Luria-Bertani (LB) medium
-
Kanamycin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
ZnSO4
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1 mM PMSF, 2.5 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (Lysis buffer with 20 mM imidazole)
-
Elution Buffer (Lysis buffer with 300 mM imidazole)
-
Size-exclusion chromatography column (e.g., Superdex 75)
-
Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
Procedure:
-
Transform the expression vector into E. coli cells.
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of TB or LB medium. Grow at 37°C with shaking until the OD600 reaches 1.2.
-
Induce protein expression by adding 1 mM IPTG and supplement the medium with 200 µM ZnSO4.
-
Reduce the temperature to 18°C and continue to grow overnight.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged p53-Y220C protein with elution buffer.
-
(Optional) If the His-tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV protease if a TEV cleavage site is present) and pass the solution through the Ni-NTA column again to remove the cleaved tag and protease.
-
Concentrate the protein and perform size-exclusion chromatography to obtain a pure and homogenous sample.
-
Pool the fractions containing the purified p53-Y220C, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.
X-ray Crystallography of p53-Y220C in Complex with an Activator
This protocol outlines the general steps for determining the crystal structure of the p53-Y220C DNA-binding domain in complex with a small-molecule activator.
Materials:
-
Purified and concentrated p53-Y220C protein (5-10 mg/mL)
-
Activator compound dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization screens (various commercially available or in-house prepared solutions)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is often required for high-resolution data)
Procedure:
-
Complex Formation: Incubate the purified p53-Y220C protein with a 2-5 fold molar excess of the activator compound for at least 1 hour on ice.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-ligand complex solution with various crystallization screen solutions in different ratios.
-
Crystal Optimization: If initial screening yields crystals, optimize the crystallization conditions by fine-tuning the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution (usually the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam. Collect diffraction data as a series of images while rotating the crystal.
-
Data Processing and Structure Determination: Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities. Solve the crystal structure using molecular replacement with a known p53 structure as a search model.
-
Structure Refinement and Validation: Build the model of the p53-Y220C-activator complex into the electron density map and refine the structure to improve its agreement with the experimental data. Validate the final structure for its geometric quality and fit to the electron density.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified p53-Y220C protein (typically in the low µM range)
-
Activator compound (typically 10-20 fold higher concentration than the protein)
-
Dialysis buffer (the same buffer for both protein and ligand)
Procedure:
-
Sample Preparation: Dialyze the purified p53-Y220C protein and dissolve the activator compound in the same dialysis buffer to minimize heat of dilution effects.
-
Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument. Set the experimental temperature (e.g., 25°C).
-
Loading the Calorimeter: Load the p53-Y220C solution into the sample cell and the activator solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the activator into the protein solution. The instrument will measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change as a function of the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to monitor biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified p53-Y220C protein (ligand)
-
Activator compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS. Covalently immobilize the p53-Y220C protein to the chip surface via amine coupling. Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the immobilized protein.
-
Analyte Injection: Prepare a series of dilutions of the activator compound in running buffer. Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.
-
Binding and Dissociation Monitoring: The SPR instrument records the change in resonance units (RU) over time, which corresponds to the binding of the analyte to the immobilized ligand. After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
Surface Regeneration: If necessary, inject a regeneration solution to remove the bound analyte from the ligand surface, allowing for subsequent injections.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
p53 Signaling Pathway and Y220C Activation
Caption: p53 pathway, Y220C mutation effect, and activator-mediated rescue.
Experimental Workflow for Structural and Biophysical Analysis
Caption: Workflow for analyzing p53-Y220C and activator interactions.
References
An In-depth Technical Guide to the Target Specificity of p53 Activator XI-011
Disclaimer: The compound "p53 Activator 11" is not a widely recognized designation in publicly available scientific literature. Information is limited and appears to originate from a specific patent application. To provide a comprehensive technical guide as requested, this document will focus on a well-characterized p53 activator, XI-011 (also known as NSC146109) , as a representative example. All data and protocols herein pertain to XI-011.
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed examination of the target specificity of the small molecule p53 activator, XI-011. It covers its mechanism of action, quantitative data on its activity, and detailed experimental protocols for assessing its effects.
Core Mechanism of Action: Targeting the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers where p53 itself is not mutated, its function is often suppressed by negative regulators, primarily MDM2 and MDMX (also known as MDM4).[2][3] These proteins bind to p53, inhibiting its transcriptional activity and promoting its degradation.[2]
XI-011 is a pseudourea derivative that activates p53 through a distinct mechanism: the inhibition of MDMX expression.[4] By repressing the promoter of the MDMX gene, XI-011 leads to a decrease in MDMX mRNA and protein levels. This reduction in the available MDMX protein frees p53 from negative regulation, allowing it to accumulate, stabilize, and initiate the transcription of its target genes, ultimately leading to apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway affected by XI-011.
Caption: Mechanism of XI-011-mediated p53 activation.
Quantitative Data Summary
The activity of XI-011 has been quantified in various cancer cell lines. The following table summarizes key data points.
| Parameter | Cell Line | Value | Reference |
| IC50 | Various Tumor Cells | 2.5 to >5 µg/mL | |
| Apoptosis Induction | MCF-7 (Breast Cancer) | 0.5 µM | |
| p53 Activation | MCF-7 (Breast Cancer) | 0.5 - 1.0 µM | |
| MDM4 Downregulation | Head and Neck Cancer Cells | Dose-dependent |
Target Specificity and Off-Target Profile
The primary target specificity of XI-011 is achieved through its regulation of MDMX expression. Studies have shown that the apoptotic response to XI-011 is dependent on both p53 and MDM4, as inhibiting p53 or overexpressing MDM4 can block the drug's effects. This indicates a high degree of specificity for the p53 pathway, particularly in tumors that overexpress MDM4.
While XI-011 shows a clear mechanism via MDMX, like many small molecules, the potential for off-target effects should be considered. Comprehensive kinome screening and other broad profiling assays would be necessary to fully elucidate the off-target profile of XI-011. At present, published data primarily focuses on its on-target effects on the p53 pathway. It has been noted that some small molecule inhibitors can have off-target interactions that contribute to their overall cellular effects.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the target specificity of a p53 activator like XI-011.
Western Blot for p53 Activation and MDMX Downregulation
This protocol is used to measure changes in protein levels of p53, its downstream target p21, and MDMX.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of XI-011 (e.g., 0.1 µM to 5 µM) or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, MDMX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the mRNA levels of p53 target genes and MDMX.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with XI-011 as described for the Western blot. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for MDMX, p21, PUMA, BAX, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Apoptosis Assay (TUNEL Staining)
This assay detects DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Cell Culture on Coverslips: Grow cells on coverslips and treat with XI-011 or a control for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTPs.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: Count the percentage of TUNEL-positive cells out of the total number of cells (e.g., counterstained with DAPI) in several random fields.
Logical Relationships in Target Validation
The following diagram illustrates the logical flow for confirming the on-target action of XI-011.
Caption: Logical diagram for validating XI-011's mechanism.
Conclusion
XI-011 represents a class of p53 activators with a specific mechanism of action: the downregulation of the p53 inhibitor, MDMX. This leads to the functional restoration of p53 and the induction of apoptosis in cancer cells, particularly those that overexpress MDM4. The provided data and protocols offer a framework for researchers to investigate the target specificity and efficacy of XI-011 and similar compounds in the context of cancer drug development. Further studies are warranted to explore its full off-target profile and potential therapeutic applications.
References
In-depth Technical Guide: Biochemical Properties of p53 Activator 11
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Mutations in the p53 gene are prevalent in over half of all human cancers, often leading to a loss of its tumor-suppressive functions. The Y220C mutation is a common p53 mutation that creates a surface crevice, destabilizing the protein. p53 Activator 11 (also referred to as compound A-1) is a novel small molecule designed to specifically target and reactivate the p53-Y220C mutant protein. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on p53-targeted cancer therapies.
Introduction to p53 and the Y220C Mutation
The p53 protein functions as a transcription factor that regulates the expression of genes involved in crucial cellular processes such as apoptosis, cell cycle arrest, and DNA repair. In response to cellular stress, such as DNA damage or oncogenic signaling, p53 is activated and orchestrates a response to maintain genomic integrity.
The Y220C mutation is a structural mutant of p53 that results in the substitution of a tyrosine residue with a cysteine at position 220. This substitution creates a druggable surface pocket that leads to the thermodynamic destabilization of the p53 protein at physiological temperatures, causing it to unfold and lose its DNA-binding and transcriptional activity. Small molecules that can bind to this crevice and stabilize the folded conformation of the p53-Y220C mutant are of significant therapeutic interest.
Biochemical Profile of this compound
This compound is a potent and specific reactivator of the p53-Y220C mutant. Its primary mechanism of action is to bind to the mutation-induced crevice of the p53-Y220C protein, thereby stabilizing its wild-type conformation and restoring its tumor-suppressive functions.
Quantitative Data Summary
The following table summarizes the key quantitative biochemical data for this compound, derived from the foundational patent WO2022213975A1.
| Parameter | Value | Assay Type |
| EC50 | 0.478 µM | p53-Y220C Luciferase Reporter Assay |
| Target | p53 (Y220C) Mutant | - |
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the p53-Y220C mutant protein. This binding event stabilizes the protein's native conformation, allowing it to once again form a functional tetramer, bind to its target DNA response elements, and activate the transcription of downstream target genes. This restored transcriptional activity leads to the induction of cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation.
Figure 1: Signaling pathway of this compound in reactivating the p53-Y220C mutant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of p53-Y220C activators, based on standard practices in the field and inferred from the patent literature.
Synthesis of this compound (Compound A-1)
The synthesis of this compound is detailed in patent WO2022213975A1 as "Example A-1". The synthesis involves a multi-step process, with the key final step being the coupling of 4-((3-(8-((1-methylpiperidin-4-yl)amino)-3-(1H-pyrrol-1-yl)imidazo[1,2-a]pyridin-2-yl)prop-2-yn-1-yl)amino)benzenesulfonamide. The detailed synthetic scheme and procedures can be found in the aforementioned patent document.[1]
p53-Y220C Luciferase Reporter Assay
This assay is designed to quantify the ability of a compound to restore the transcriptional activity of the p53-Y220C mutant.
Objective: To determine the EC50 value of this compound for the reactivation of p53-Y220C.
Workflow:
Figure 2: Workflow for the p53-Y220C Luciferase Reporter Assay.
Methodology:
-
Cell Line: A human cancer cell line endogenously expressing the p53-Y220C mutation (e.g., NUGC-3) is stably transfected with a luciferase reporter plasmid containing a p53-responsive promoter element (e.g., pG13-luc).
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period of 24 to 48 hours to allow for p53 reactivation and subsequent luciferase expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent is added according to the manufacturer's instructions.
-
Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The relative luminescence units (RLU) are plotted against the logarithm of the compound concentration. The EC50 value is calculated by fitting the data to a four-parameter logistic equation.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers harboring the p53-Y220C mutation. Its ability to specifically bind to and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive functions, has been demonstrated through biochemical assays. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other p53-Y220C reactivators. Continued research in this area holds the potential to bring a new class of targeted therapies to a significant population of cancer patients.
References
An In-depth Technical Guide to Understanding the p53 Signaling Pathway Activation by Compound A-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 becomes activated and orchestrates a variety of cellular responses, including cell cycle arrest, DNA repair, senescence, and apoptosis.[1][2][3][4] This prevents the proliferation of cells with damaged DNA, thereby suppressing tumor formation.
The activity of p53 is tightly controlled, primarily by its negative regulator, the E3 ubiquitin ligase MDM2. In many cancers that retain wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation. Therefore, disrupting the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.
This guide details the mechanism of action of a novel small molecule, Compound A-1, a potent and selective inhibitor of the MDM2-p53 interaction. We will explore its effects on the p53 signaling pathway, present key quantitative data, and provide detailed experimental protocols for assessing its activity.
Mechanism of Action: Compound A-1
Under normal homeostatic conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome, thus keeping p53 levels low. Compound A-1 is designed to competitively bind to the p53-binding pocket on the MDM2 protein. This action physically obstructs the interaction between MDM2 and p53.
By inhibiting the MDM2-p53 interaction, Compound A-1 liberates p53 from its negative regulator. This prevents p53 degradation, leading to its stabilization and accumulation in the nucleus. The elevated levels of nuclear p53 allow it to function as a transcription factor, activating the expression of a suite of downstream target genes responsible for inducing cell cycle arrest and apoptosis.
Quantitative Analysis of Compound A-1 Activity
The efficacy of Compound A-1 was evaluated through a series of biochemical and cell-based assays. The data demonstrates potent inhibition of the MDM2-p53 interaction, leading to effective downstream p53 activation and anti-proliferative effects in cancer cells harboring wild-type p53.
Table 1: Biochemical and Cellular Activity of Compound A-1
| Assay Type | Parameter | Value | Cell Line |
| Biochemical Assay | |||
| MDM2-p53 Interaction ELISA | IC₅₀ | 15 nM | N/A |
| Cellular Assays | |||
| Cell Viability (MTT Assay) | EC₅₀ | 150 nM | SJSA-1 (p53-WT, MDM2 amplified) |
| EC₅₀ | > 20 µM | SAOS-2 (p53-null) | |
| Apoptosis (Caspase 3/7 Assay) | Fold Induction | 8.5-fold | SJSA-1 |
Table 2: Upregulation of p53 Target Gene Expression by Compound A-1
| Gene Target | Function | Fold Change (mRNA) | Fold Change (Protein) |
| CDKN1A (p21) | Cell Cycle Arrest | 12.3 | 9.8 |
| PUMA (BBC3) | Apoptosis | 7.6 | 6.1 |
| MDM2 | Negative Feedback | 6.2 | 5.5 |
| Data derived from SJSA-1 cells treated with 500 nM Compound A-1 for 24 hours. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a guide for reproducing the characterization of Compound A-1's activity.
References
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The p53-Y220C Cancer Mutant: A Paradigm for Destabilization and Targeted Rescue by Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis.[1] Inactivation of p53 is a hallmark of over half of all human cancers, frequently occurring through missense mutations in its DNA-binding domain (DBD).[2] The Y220C mutation is the ninth most frequent p53 mutation, accounting for approximately 100,000 new cancer cases annually.[2][3] This mutation does not directly impact the DNA-binding interface but instead creates a surface crevice that severely destabilizes the protein's folded structure.[4] This thermodynamic instability leads to rapid denaturation and aggregation at physiological temperatures, abrogating its tumor-suppressive functions.
The distinct, "druggable" pocket created by the Y220C mutation presents a unique therapeutic opportunity: the development of small-molecule chaperones that can bind to this cavity, stabilize the protein's native conformation, and restore its wild-type function. This whitepaper provides a technical overview of the molecular basis for p53-Y220C destabilization, summarizes the quantitative data for various small-molecule stabilizers, details the key experimental protocols used to validate these compounds, and visualizes the underlying biological pathways and experimental workflows.
The Molecular Basis of p53-Y220C Destabilization
The substitution of a bulky tyrosine residue with a smaller cysteine at position 220 creates a 10 Å deep hydrophobic cavity on the surface of the p53 DBD. This structural perturbation disrupts critical electrostatic interactions that stabilize the S7/S8 loop, leading to significant structural fluctuations. The consequence is a profound thermodynamic destabilization, reducing the protein's melting temperature (Tm) and lowering its stability by approximately 4 kcal/mol. Under physiological conditions (37°C), over 80% of the p53-Y220C protein is unfolded and transcriptionally inactive, rendering it non-functional.
Data Presentation: Thermodynamic Destabilization
The following table summarizes the thermal stability of the wild-type p53 core domain compared to the Y220C mutant, quantifying the impact of the mutation.
| Protein Variant | Melting Temperature (Tm) | Change in Tm (ΔTm) vs. WT | Destabilization Energy | Reference |
| p53 Wild-Type (WT) | ~41.6°C - 44°C | N/A | N/A | |
| p53 Y220C Mutant | ~33.2°C - 40.3°C | -8.4°C | ~4 kcal/mol |
Pharmacological Rescue by Small-Molecule Stabilizers
The strategy for rescuing p53-Y220C function involves designing small molecules that act as "molecular chaperones." These compounds non-covalently or covalently bind within the mutation-induced surface pocket, providing new stabilizing interactions that compensate for the loss of the native tyrosine residue. This binding event increases the protein's melting temperature, slows its rate of denaturation, and restores the wild-type conformation, thereby reactivating its ability to bind DNA and transactivate target genes like CDKN1A (p21) and MDM2.
Data Presentation: Biophysical and Cellular Activity of Small Molecule Stabilizers
Numerous small molecules have been developed to target the p53-Y220C mutant. The table below provides a comparative summary of their efficacy from biophysical and cellular assays.
| Compound | Target | Assay Type | Value | Cell Line(s) | Reference |
| PhiKan083 | p53-Y220C | Binding Affinity (Kd) | ~150 µM | - | |
| MB710 | p53-Y220C | Binding Affinity (Kd) | 4.1 µM | - | |
| MB725 | p53-Y220C | Cell Viability (IC50) | 70 µM | NUGC3 | |
| KG1 | p53-Y220C | Thermal Shift (ΔTm) | +1.28°C | - | |
| KG13 | p53-Y220C | Thermal Shift (ΔTm) | +8.3°C | - | |
| Rezatapopt (PC14586) | p53-Y220C | Clinical Trial | Phase II | Various Solid Tumors | |
| PK11007 | p53-Y220C | Thermal Shift (ΔTm) | up to +3°C | - | |
| ZMC1 | p53-R175H | Zinc Binding (Kd1) | ~2 nM (for WT) | - |
Data Presentation: Effect of Stabilizers on p53 Target Gene Expression
Restoration of p53's transcriptional activity is a key indicator of functional rescue. The following table highlights the impact of selected stabilizers on the expression of canonical p53 target genes.
| Compound | Cell Line | Target Gene | Fold Increase in Expression | Reference |
| KG13 | H1299 (p53 Y220C) | CDKN1A | 7 ± 1 | |
| KG13 | U2OS (p53 Y220C) | CDKN1A | 10.6 ± 0.4 | |
| MB725 | NUGC3 (p53 Y220C) | p21 (CDKN1A) | Significant increase | |
| MB725 | NUGC3 (p53 Y220C) | PUMA | Significant increase |
Visualization of Pathways and Workflows
p53-Y220C Destabilization and Rescue Mechanism
Caption: Logical flow of p53-Y220C destabilization and rescue by a small-molecule stabilizer.
Experimental Workflow for Stabilizer Validation
Caption: Standard experimental workflow for the validation of p53-Y220C small-molecule stabilizers.
Reactivation of the p53 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Genome Reawakened: A Technical Guide to the Cellular Consequences of p53 Y220C Reactivation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle progression, DNA repair, and apoptosis.[1][2] Its inactivation through mutation is a pivotal event in the development of over half of all human cancers.[3][4] The Y220C mutation in p53 is a hotspot mutation that creates a structurally unstable protein, abrogating its tumor-suppressive functions.[5] This technical guide provides an in-depth exploration of the cellular ramifications following the reactivation of the p53 Y220C mutant, a promising therapeutic strategy in oncology.
The Y220C Mutation: A Druggable Achilles' Heel
The p53 Y220C mutation results from a single amino acid substitution at position 220, from tyrosine to cysteine, within the DNA-binding domain. This substitution creates a unique, druggable surface crevice that destabilizes the protein's structure at physiological temperatures, leading to its unfolding and aggregation. Consequently, the mutant p53 is unable to effectively bind to DNA and transactivate its target genes, thus losing its tumor-suppressive capabilities. However, this mutation-induced pocket also presents a unique therapeutic window for small molecules designed to bind and stabilize the protein, thereby restoring its wild-type conformation and function.
Resurrecting the Guardian: Mechanisms of p53 Y220C Reactivation
Small molecule reactivators, such as rezatapopt (PC14586), have been specifically designed to fit into the Y220C-induced cavity. By binding to this pocket, these compounds act as molecular chaperones, stabilizing the p53 protein and promoting its refolding into a wild-type-like conformation. This structural restoration is a critical first step, enabling the reactivated p53 to once again bind to its DNA response elements and initiate a transcriptional program aimed at suppressing tumor growth.
Below is a diagram illustrating the general mechanism of p53 Y220C reactivation by a small molecule stabilizer.
Caption: Mechanism of p53 Y220C reactivation by a small molecule stabilizer.
Cellular Consequences of Reactivation: A Cascade of Tumor Suppression
The restoration of p53 Y220C function triggers a cascade of downstream cellular events, ultimately leading to the inhibition of tumor growth. These consequences can be broadly categorized into transcriptional and non-transcriptional effects.
Transcriptional Reprogramming
Upon reactivation, p53 Y220C regains its ability to function as a transcription factor, leading to the upregulation of a host of target genes involved in tumor suppression. This transcriptional reprogramming is a key driver of the anti-cancer effects observed upon treatment with reactivating compounds.
Table 1: Upregulation of Key p53 Target Genes Upon Y220C Reactivation
| Target Gene | Function | Fold Induction (mRNA) | Reference |
| CDKN1A (p21) | Cell cycle arrest | Significant increase | |
| MDM2 | Negative feedback regulation of p53 | Strong induction | |
| BAX | Pro-apoptotic | Strong induction | |
| BBC3 (PUMA) | Pro-apoptotic | Upregulation | |
| PMAIP1 (NOXA) | Pro-apoptotic | Increased expression | |
| FAS | Apoptosis receptor | Strong induction | |
| GADD45A | DNA repair and cell cycle arrest | Strong induction |
Note: Fold induction can vary depending on the cell line, compound, and experimental conditions.
The following diagram depicts the core signaling pathway initiated by reactivated p53 Y220C.
Caption: Core downstream signaling of reactivated p53 Y220C.
Cell Cycle Arrest
A primary consequence of p53 reactivation is the induction of cell cycle arrest, which prevents the proliferation of cancer cells. This is predominantly mediated by the transcriptional upregulation of CDKN1A, which encodes the p21 protein. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), and its induction leads to a halt in cell cycle progression, typically at the G1 or G2/M phase.
Table 2: Effects of p53 Y220C Reactivators on Cell Cycle
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| PK7088 | HUH-7 (p53 Y220C) | G2/M arrest | |
| H3 | BxPC-3, NUGC-3 (p53 Y220C) | G1 arrest | |
| Rezatapopt (PC14586) | Y220C-mutant cells | G1 arrest |
Induction of Apoptosis
Reactivated p53 can also trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the upregulation of pro-apoptotic genes such as BAX, PUMA, and NOXA. These proteins act on the mitochondria to initiate the intrinsic apoptotic pathway, leading to the activation of caspases and the subsequent dismantling of the cell. Some reactivators have also been shown to restore non-transcriptional apoptotic functions of p53, such as triggering the nuclear export of BAX to the mitochondria.
Table 3: Induction of Apoptosis by p53 Y220C Reactivators
| Compound | Cell Line | Apoptotic Marker | Reference |
| PK7088 | HUH-7 (p53 Y220C) | Caspase 3/7 activation | |
| H3 | BxPC-3, NUGC-3, Cov362, Huh7 | Increased apoptosis (Flow cytometry) | |
| Curcumin | BxPC-3 (p53 Y220C) | Activation of intrinsic and extrinsic apoptotic pathways |
Modulation of the Tumor Microenvironment
Emerging evidence suggests that p53 reactivation can also influence the tumor microenvironment, particularly by modulating the immune response. Reactivation of p53 has been shown to contribute to immune signaling and can impact T-cell infiltration into the tumor. This opens up the exciting possibility of combining p53 reactivators with immune checkpoint inhibitors for a synergistic anti-tumor effect.
Experimental Protocols for Assessing p53 Y220C Reactivation
A variety of experimental techniques are employed to characterize the cellular consequences of p53 Y220C reactivation.
Immunofluorescence for p53 Conformation
This technique is used to visualize the conformational state of the p53 protein within cells.
-
Objective: To distinguish between the mutant and wild-type conformations of p53.
-
Methodology:
-
Cells are cultured on coverslips and treated with the p53 reactivating compound.
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with primary antibodies specific for either the mutant (e.g., PAb240) or wild-type (e.g., PAb1620) conformation of p53.
-
A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
The coverslips are mounted on slides and imaged using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal indicate a shift towards the wild-type conformation.
-
-
Controls: Untreated cells and cells treated with a vehicle control (e.g., DMSO) are used as negative controls. A cell line with wild-type p53 can be used as a positive control for PAb1620 staining.
The workflow for this experiment is outlined below.
Caption: Experimental workflow for immunofluorescence analysis of p53 conformation.
Western Blotting for Protein Expression
Western blotting is used to quantify the levels of p53 and its downstream target proteins.
-
Objective: To measure changes in the protein levels of p53, p21, MDM2, PUMA, etc.
-
Methodology:
-
Cells are treated with the reactivating compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. Protein levels are quantified relative to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
RT-qPCR is a sensitive method to measure changes in the mRNA levels of p53 target genes.
-
Objective: To quantify the transcriptional upregulation of genes like CDKN1A, MDM2, BAX, etc.
-
Methodology:
-
Cells are treated with the reactivating compound.
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for qPCR with gene-specific primers.
-
The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
The relative expression of target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and the percentage of apoptotic cells.
-
Objective: To determine the effect of p53 reactivation on cell cycle progression and apoptosis.
-
Methodology for Cell Cycle Analysis:
-
Cells are treated with the reactivating compound.
-
Cells are harvested, washed, and fixed in ethanol.
-
Cells are treated with RNase to remove RNA.
-
Cells are stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Methodology for Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with the reactivating compound.
-
Cells are harvested and washed.
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters dead cells).
-
The fluorescence of individual cells is measured by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
The reactivation of mutant p53 Y220C represents a paradigm-shifting approach in cancer therapy, moving beyond conventional cytotoxic agents to targeted restoration of the cell's own tumor suppression machinery. The cellular consequences of this reactivation are profound, leading to a multi-pronged attack on cancer cells through cell cycle arrest, apoptosis, and potential modulation of the immune system. As our understanding of the intricate signaling networks governed by p53 continues to grow, so too will the opportunities to refine and enhance this promising therapeutic strategy. The development of next-generation p53 reactivators and their combination with other targeted therapies and immunotherapies holds immense potential for the future of personalized cancer medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. MD Anderson researchers present encouraging results of early-stage clinical trials at 2022 ASCO Annual Meeting | MD Anderson Cancer Center [mdanderson.org]
- 5. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"p53 Activator 11 experimental protocol for cell culture"
For Research Use Only.
Introduction
The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can induce a variety of cellular responses, including cell cycle arrest, senescence, and apoptosis, thereby preventing the proliferation of damaged cells.[1][2][3] In many cancers, the p53 pathway is inactivated, allowing cancer cells to evade these protective mechanisms.
p53 Activator 11 is a potent and selective small molecule activator of the p53 pathway. It functions by disrupting the interaction between p53 and its primary negative regulators, MDM2 and MDMX. In unstressed cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, keeping its levels low. By inhibiting this interaction, this compound leads to the stabilization and accumulation of p53 protein in the nucleus, resulting in the transcriptional activation of p53 target genes and the restoration of its tumor-suppressive functions. These application notes provide a detailed protocol for the use of this compound in cell culture to induce p53-dependent apoptosis.
Mechanism of Action
This compound is designed to fit into the p53-binding pocket of MDM2/MDMX, preventing the association of these proteins with p53. This disruption leads to the stabilization of p53, allowing it to accumulate and transcriptionally activate its downstream target genes, such as p21 (CDKN1A), PUMA, and BAX, which in turn mediate cell cycle arrest and apoptosis.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on apoptosis and p21 gene expression in a cancer cell line with wild-type p53 (e.g., MCF-7) after 24 hours of treatment.
| Treatment Group | Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) | p21 mRNA Fold Change (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 5.2 ± 1.1 | 1.0 ± 0.2 |
| This compound | 0.1 | 15.8 ± 2.5 | 4.3 ± 0.8 |
| This compound | 1 | 45.3 ± 4.2 | 12.7 ± 1.9 |
| This compound | 10 | 82.1 ± 6.8 | 25.1 ± 3.5 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol details the steps to quantify apoptosis in a human breast cancer cell line (MCF-7), which expresses wild-type p53, following treatment with this compound.
Materials:
-
MCF-7 cells (or other suitable cell line with wild-type p53)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in T-25 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. Recommended final concentrations are 0.1 µM, 1 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the activator.
-
Remove the medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Cell Harvesting and Staining:
-
After the incubation period, collect the culture medium (which contains detached apoptotic cells) from each well into a separate flow cytometry tube.
-
Wash the adherent cells with 1 mL of PBS, and then add 200 µL of Trypsin-EDTA to each well. Incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with 1 mL of complete growth medium and transfer the cell suspension to the respective flow cytometry tubes containing the collected medium.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Protocol 2: Analysis of p53 Target Gene Expression by qRT-PCR
This protocol outlines the methodology to measure the change in mRNA expression of the p53 target gene, p21, in response to treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
PBS
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for p21 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
RNA Extraction:
-
After 24 hours of treatment, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and quantify it using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for p21 and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low apoptosis rate | Cell line is p53-mutant or null. | Confirm the p53 status of your cell line. Use a positive control (e.g., a known p53 activator). |
| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 12, 24, 48 hours). | |
| High background apoptosis in control | Cells were overgrown or unhealthy before treatment. | Ensure cells are in the logarithmic growth phase and are not overly confluent. |
| DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%. | |
| No change in p21 expression | Inefficient RNA extraction or cDNA synthesis. | Check the quality and quantity of your RNA. Use controls for the reverse transcription reaction. |
| Poor primer design. | Validate your qPCR primers for efficiency and specificity. |
Conclusion
This compound is a valuable tool for studying the p53 signaling pathway and for inducing p53-dependent apoptosis in cancer cells with wild-type p53. The protocols provided here offer a framework for investigating the cellular effects of this compound. For optimal results, it is recommended to titrate the concentration and treatment time for each specific cell line and experimental setup.
References
Application Notes and Protocols: Utilizing p53 Activator 11 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle progression, DNA repair, and apoptosis, often referred to as the "guardian of the genome."[1][2] In response to cellular stressors such as DNA damage or oncogenic signaling, p53 is activated, leading to the transcriptional regulation of target genes that can induce cell cycle arrest or programmed cell death.[3][4] Consequently, the p53 signaling pathway is a key target in cancer research and drug development.[5] p53 Activator 11 is a potent small molecule that has been identified as an activator of the p53 pathway, showing particular efficacy against the p53 (Y220C) mutant. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.
Data Presentation
A summary of the quantitative data for this compound is presented below. This table provides key metrics for researchers to reference when designing experiments.
| Compound | Target | EC50 (µM) | Cell Line Context | Reference |
| This compound | p53 (Y220C) | 0.478 | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53 signaling pathway and a general workflow for in vitro experiments using this compound.
Caption: p53 signaling pathway activated by cellular stress and this compound.
Caption: General experimental workflow for in vitro assays using this compound.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
-
Materials:
-
Cancer cell line of interest (e.g., with p53 Y220C mutation)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (vehicle control)
-
6-well or 96-well plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in the appropriate culture plates at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis for p53 Activation
This protocol is used to detect the levels of p53 and its downstream target, p21, to confirm pathway activation.
-
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Protein Extraction:
-
Wash the treated cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) into an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-p21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Collect both the floating and adherent cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
References
Application Notes and Protocols: p53 Activator 11
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a crucial role in maintaining genomic stability by controlling cell cycle progression and apoptosis.[1] In response to cellular stressors such as DNA damage or oncogene activation, p53 is activated and regulates the transcription of genes involved in cell cycle arrest, DNA repair, and programmed cell death.[2] The function of p53 is often compromised in cancer through mutation or by overexpression of its negative regulators, like MDM2.[3] Small molecule activators that can restore the function of p53 are a promising therapeutic strategy in oncology. p53 Activator 11 is a potent activator of the p53 (Y220C) mutant, a common mutation in human cancers. These application notes provide detailed protocols for the solubilization and use of this compound in research settings.
Data Presentation
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative solubility data for this compound is not extensively published, information from suppliers indicates its solubility characteristics in Dimethyl Sulfoxide (DMSO).
| Compound Name | Molecular Weight ( g/mol ) | Solvent | Reported Solubility | Notes |
| This compound | Not specified | DMSO | ≥ 10 mM | Based on commercially available 10 mM solutions in DMSO. |
| p53 Activator 7 | Not specified | DMSO | ≥ 10 mM | A structurally related compound, also available as a 10 mM solution in DMSO. |
| p53 Activator III, RITA | 292.37 | DMSO | 3 mg/mL | A well-characterized p53 activator. |
Signaling Pathway
Cellular stress signals, such as DNA damage or oncogenic stress, lead to the activation of upstream kinases that phosphorylate p53. This phosphorylation stabilizes p53 by preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Activated p53 then translocates to the nucleus, where it binds to the promoter regions of its target genes. The activation of these genes leads to downstream effects such as cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is irreparable. p53 activators can function by disrupting the p53-MDM2 interaction, thereby stabilizing p53 and initiating this signaling cascade.
Caption: The p53 signaling pathway upon activation.
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various experiments.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight (MW) of the specific batch of this compound should be obtained from the supplier's certificate of analysis.
-
Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
This protocol outlines a general procedure to determine the effective concentration range of this compound for inducing a biological response in a specific cell line.
Materials:
-
Cells of interest cultured in appropriate media
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium. A common starting range for p53 activators is 0.1 µM to 50 µM.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity. A vehicle control containing the same final concentration of DMSO as the highest treatment concentration must be included.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours), depending on the expected biological response.
-
Assessment of Biological Response: At the end of the incubation period, assess the cellular response using a suitable assay. For example, a cell viability assay can be used to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Data Analysis: Plot the cell viability against the concentration of this compound to determine the optimal working concentration for subsequent experiments.
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound in cell-based assays.
References
"effective concentration of p53 Activator 11 in cancer cell lines"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation and progression by controlling cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell growth. Reactivating p53 with small molecules is a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of p53 Activator 11, a small molecule agonist of the orphan nuclear receptor NR2E3, which has been shown to activate p53-dependent pathways in cancer cells.[2]
Mechanism of Action
This compound functions as an agonist of the nuclear receptor subfamily 2 group E member 3 (NR2E3).[2] Upon activation, NR2E3 forms a complex with p53 and the acetyltransferase p300. This complex facilitates the acetylation of p53 at multiple lysine residues (K319, K373, K382, K386), leading to its stabilization and enhanced transcriptional activity.[1] Activated p53 then upregulates the expression of its target genes, including the cyclin-dependent kinase inhibitor p21, and pro-apoptotic proteins like PUMA and ATF3, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] The sensitivity to this compound is strongly correlated with the p53 status of the cancer cells.
Data Presentation: Effective Concentration of this compound
The following tables summarize the effective concentrations (IC50 and GI50 values) of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in HCT116 Colon Cancer Cell Lines
| Cell Line | p53 Status | Assay Type | Treatment Duration | IC50 (µM) |
| HCT116 | p53+/+ | CellTiter-Glo | 7 days | 0.0337 |
| HCT116 | p53-/- | CellTiter-Glo | 7 days | 0.3188 |
| HCT116 | p53+/+ | MTT | 72 hours | 0.36 |
| HCT116 | p53-/- | MTT | 72 hours | 1.76 |
Table 2: Average GI50 Values of this compound in the NCI-60 Cancer Cell Line Panel
| p53 Status | Number of Cell Lines | Average GI50 (µM) |
| Wild-Type | 17 | 12.0 |
| Mutated/Null | 41 | 19.9 |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow.
Cell Viability Assays
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well opaque-walled microplates
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 7 days).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well clear flat-bottom microplates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 from the dose-response curves.
Western Blot Analysis for p53 Activation and Apoptosis
This protocol is for the detection of total p53, its downstream target p21, and the apoptosis marker cleaved PARP.
Materials:
-
Treated and untreated cell lysates
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Laemmli Sample Buffer (Bio-Rad)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p53 antibody
-
Rabbit anti-p21 antibody
-
Rabbit anti-cleaved PARP (Asp214) antibody (1:1000 dilution)
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL Western Blotting Substrate (Thermo Fisher Scientific)
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with this compound for 24 hours, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. An increase in p53 and p21 levels and the appearance of the cleaved PARP fragment (89 kDa) indicate p53 activation and apoptosis.
References
Application Notes and Protocols for Treating Xenograft Models with p53 Activator 11
For Research Use Only
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the name "guardian of the genome."[1][2] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can induce cell cycle arrest, DNA repair, or apoptosis (programmed cell death).[3][4][5] The p53 signaling pathway is frequently inactivated in human cancers, with approximately 50% of tumors harboring mutations in the TP53 gene itself. In many other cancers with wild-type p53, the pathway is often disrupted by the overexpression of its negative regulators, such as MDM2 and MDMX.
Restoring p53 function is a promising therapeutic strategy in oncology. p53 Activator 11 is a novel small molecule designed to activate the p53 pathway, leading to tumor cell apoptosis and inhibition of tumor growth. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in human tumor xenograft models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic agents.
Mechanism of Action
This compound is hypothesized to function by disrupting the interaction between p53 and its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping p53 levels low in unstressed cells. By inhibiting the p53-MDM2 interaction, this compound is expected to lead to the stabilization and accumulation of p53 protein, resulting in the transcriptional activation of p53 target genes, such as p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: p53 signaling pathway and the mechanism of action of this compound.
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | Wild-Type | 50 |
| A549 | Lung Carcinoma | Wild-Type | 120 |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 35 |
| PC-3 | Prostate Cancer | Null | >10,000 |
| SW480 | Colorectal Carcinoma | Mutant | >10,000 |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | 0 |
| This compound | 25 | Daily | 750 ± 150 | 50 |
| This compound | 50 | Daily | 300 ± 100 | 80 |
| This compound | 100 | Daily | 100 ± 50 | 93 |
Experimental Protocols
Protocol 1: Cell Culture
-
Cell Lines: HCT116 (p53 wild-type) and PC-3 (p53 null) human cancer cell lines are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: HCT116 cells are cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. PC-3 cells are cultured in RPMI-1640 Medium with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Protocol 2: Xenograft Model Establishment
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, are used for this study. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: HCT116 cells are harvested during the exponential growth phase. The cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Width² x Length) / 2.
Protocol 3: Treatment with this compound
-
Drug Preparation: this compound is formulated in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Administration: this compound is administered daily via oral gavage at doses of 25, 50, and 100 mg/kg. The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days throughout the study. The health of the animals is monitored daily.
-
Study Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or after a specified duration (e.g., 21 days).
Protocol 4: Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study, a subset of tumors from each group is collected at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
Western Blot Analysis: Tumor lysates are prepared and protein concentrations are determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against p53, p21, and an appropriate loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC): Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned. IHC is performed to assess the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Experimental Workflow Diagram
Caption: Experimental workflow for xenograft studies with this compound.
References
Application Notes and Protocols for p53 Activator 11: A Tool for Studying p53-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing p53 Activator 11 for the investigation of p53-dependent gene expression. This document includes an overview of the compound, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and robust research.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals.[1][2] As a transcription factor, p53 regulates the expression of a wide array of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][3][4] In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that is unable to suppress tumor growth.
One of the most common p53 mutations is the Y220C substitution, which creates a surface crevice in the DNA-binding domain, destabilizing the protein and abrogating its tumor-suppressive functions. This compound (also known as compound A-1) is a potent small molecule designed to specifically target the p53 Y220C mutant. By binding to the Y220C-induced crevice, this compound stabilizes the mutant protein, restoring its wild-type conformation and transcriptional activity. This makes this compound an invaluable tool for studying the re-activation of mutant p53 and its downstream effects on gene expression in cancer cells harboring this specific mutation.
Mechanism of Action
This compound functions as a pharmacological chaperone, rescuing the function of the Y220C mutant p53. The proposed mechanism of action is as follows:
-
Binding to Mutant p53 (Y220C): this compound selectively binds to the surface pocket created by the Y220C mutation in the p53 protein.
-
Conformational Stabilization: This binding event stabilizes the folded, wild-type-like conformation of the p53 DNA-binding domain.
-
Restoration of Transcriptional Activity: The stabilized p53 protein can now effectively bind to the response elements of its target genes.
-
Induction of p53-Dependent Gene Expression: This leads to the transcriptional activation of downstream genes involved in critical cellular processes such as apoptosis and cell cycle arrest.
Data Presentation
The following tables provide a summary of the key characteristics of this compound and an example of how to present quantitative data from gene expression studies.
Table 1: Characteristics of this compound
| Property | Value | Reference |
| Compound Name | This compound (compound A-1) | |
| CAS Number | 2850211-42-4 | |
| Target | Mutant p53 (Y220C) | |
| EC50 | 0.478 µM for p53 (Y220C) activation | |
| Molecular Formula | C₂₆H₂₉N₇O₂S | |
| Molecular Weight | 503.62 g/mol |
Table 2: Example of Quantitative Gene Expression Analysis in a p53 Y220C Mutant Cell Line Treated with this compound
| Target Gene | Treatment | Fold Change (mRNA) | p-value |
| p21 (CDKN1A) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 8.5 | < 0.01 | |
| PUMA (BBC3) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 6.2 | < 0.01 | |
| NOXA (PMAIP1) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 4.8 | < 0.01 | |
| MDM2 | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 3.5 | < 0.05 | |
| GAPDH | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 1.1 | > 0.05 |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on p53-dependent gene expression.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cells with the p53 Y220C mutation and treating them with this compound.
Materials:
-
Cancer cell line harboring the p53 Y220C mutation (e.g., HU-H-1, BXPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (resuspended in DMSO to a stock concentration of 10 mM)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the p53 Y220C mutant cells in cell culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare the desired concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. A typical starting concentration range is 0.1 µM to 10 µM.
-
Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR or protein extraction for Western blotting).
Protocol 2: Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression
This protocol outlines the steps to quantify the mRNA expression levels of p53 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for p53 target genes (e.g., p21, PUMA, NOXA, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the vehicle- and this compound-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression. Normalize the expression of the target genes to the expression of the housekeeping gene.
Protocol 3: Western Blotting for p53 and Downstream Target Proteins
This protocol details the detection of protein levels of p53 and its downstream targets.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, CAS [[2850211-42-4]] Preis auf Anfrage | BIOZOL [biozol.de]
"application of p53 Activator 11 in pancreatic cancer research"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis) if the damage is irreparable.[1] Mutations in the TP53 gene are exceedingly common in pancreatic ductal adenocarcinoma (PDAC), occurring in up to 75% of cases, often leading to a loss of its tumor-suppressive functions and contributing to the aggressive nature of the disease.[2][3]
One such mutation, Y220C, creates a surface crevice in the p53 protein that destabilizes its structure and function. While found in less than 1% of all solid tumors, the p53-Y220C mutation is notably prevalent in pancreatic cancer, identified in approximately 1.8% of advanced PDAC cases.[4][5] This specific mutation presents a unique opportunity for targeted therapy, as small molecules can be designed to bind to this crevice, stabilize the protein, and restore its wild-type tumor-suppressive activities.
p53 Activator 11, also known as compound A-1, is a potent activator of the p53-Y220C mutant, with a reported EC50 of 0.478 µM. While detailed studies specifically on this compound in pancreatic cancer are not widely available in public literature, research on similar compounds targeting the Y220C mutation, such as TRAP-1, provides a strong rationale and a framework for its investigation. TRAP-1 has been shown to selectively inhibit the proliferation of the p53-Y220C-harboring pancreatic cancer cell line BxPC-3.
These application notes provide a summary of the available data on p53-Y220C activators in pancreatic cancer and offer detailed protocols for key experiments to evaluate the efficacy of compounds like this compound.
Data Presentation
The following table summarizes the quantitative data for TRAP-1, a selective p53-Y220C transcriptional activator, in the BxPC-3 pancreatic cancer cell line. This data serves as a proxy for the expected activity of this compound.
| Compound | Cell Line | p53 Status | Assay Type | Endpoint | Value | Reference |
| TRAP-1 | BxPC-3 | Y220C | Cell Viability | IC50 | 0.531 µM | |
| TRAP-1 | A549 | Wild-Type | Cell Viability | IC50 | 3.94 µM |
Signaling Pathways and Experimental Workflows
p53 Activation Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a p53-Y220C activator. By binding to the mutant p53 protein, the activator restores its proper conformation, leading to the transcriptional activation of downstream target genes like CDKN1A (p21) and pro-apoptotic genes, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound in pancreatic cancer cell lines.
Experimental Protocols
Note: The following protocols are generalized methods for the key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as p53 and its downstream target p21.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing p53 Activator 11 Dosage In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro dosage of p53 Activator 11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule compound that functions as a potent activator of the p53 protein. Specifically, it has been shown to be effective in activating the mutant p53 protein Y220C, with a reported half-maximal effective concentration (EC50) of 0.478 µM. The activation of p53, a critical tumor suppressor, can lead to the induction of cell cycle arrest, DNA repair, and apoptosis in cancer cells where the p53 pathway is compromised. Restoring the function of mutant p53 is a promising therapeutic strategy in oncology.
Q2: What is a recommended starting concentration range for this compound in an in vitro experiment?
A2: A good starting point for determining the optimal concentration of this compound is to perform a broad dose-response curve. Based on its reported EC50 value of 0.478 µM for the p53-Y220C mutant, we recommend an initial screening range spanning several orders of magnitude around this value. A typical starting range could be from 0.1 µM to 10 µM. This range should be further refined based on the specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on the specific biological question and the cell line being used. For initial experiments, we recommend a time-course experiment. A typical starting point would be to treat cells for 24, 48, and 72 hours. Shorter time points (e.g., 4, 8, 12 hours) may be necessary to detect early events like p53 phosphorylation, while longer time points are generally required to observe downstream effects such as apoptosis.
Q4: How can I confirm that this compound is activating the p53 pathway in my cells?
A4: Activation of the p53 pathway can be confirmed by examining the expression and post-translational modifications of p53 and its downstream targets. A common and effective method is Western blotting. Upon activation, you would expect to see an increase in the protein levels of p53 and its transcriptional target, p21. In some cases, you may also observe phosphorylation of p53 at specific residues (e.g., Ser15).
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound dosage.
Problem 1: No observed activation of p53 or its downstream targets (e.g., p21).
| Possible Cause | Suggested Solution |
| Incorrect Dosage | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). |
| Inappropriate Time Point | The incubation time may be too short to observe changes in protein expression. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| Cell Line Insensitivity | The cell line may not harbor the p53-Y220C mutation or may have other defects in the p53 signaling pathway. Confirm the p53 status of your cell line. Consider using a positive control compound known to activate p53 in your cell line. |
| Compound Instability | Ensure that this compound is properly stored and handled to avoid degradation. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Technical Issues with Assay | Verify the integrity of your experimental protocol (e.g., Western blotting). Ensure antibodies are specific and working correctly. Include positive and negative controls for the assay itself. |
Problem 2: High cytotoxicity observed even at low concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Effects | The compound may have off-target cytotoxic effects unrelated to p53 activation. |
| - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). | |
| - Compare the cytotoxic effects in a p53-null cell line to determine if the toxicity is p53-dependent. | |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity | The cell line may be particularly sensitive to p53 activation-induced apoptosis. Use a lower range of concentrations and shorter incubation times. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and overall cell health. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. |
| Assay Variability | Standardize all steps of your experimental protocols and include appropriate controls in every experiment. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
2. Western Blotting for p53 and p21
This protocol is for detecting the activation of the p53 pathway.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
3. Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) (MTT Assay, 48h) | p21 Induction (Fold Change vs. Vehicle) (Western Blot, 24h) | Apoptosis (%) (Annexin V Assay, 48h) |
| 0 (Vehicle) | 100 | 1.0 | 5 |
| 0.1 | 95 | 1.5 | 8 |
| 0.5 | 75 | 3.2 | 25 |
| 1.0 | 50 | 5.8 | 45 |
| 5.0 | 20 | 6.5 | 70 |
| 10.0 | 10 | 6.2 | 85 |
Visualizations
Caption: p53 signaling pathway and the role of this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for common experimental issues.
References
"troubleshooting p53 Activator 11 instability in media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p53 Activator 11. The information is designed to address common issues, particularly concerning the compound's stability in media, to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule compound that functions as a potent activator of the p53 protein, specifically targeting the Y220C mutant with an EC50 of 0.478 µM.[1][2][3] In many cancer cells, the p53 pathway is disrupted, leading to uncontrolled cell proliferation.[4] p53 activators aim to restore the tumor-suppressive functions of p53, which can induce cell cycle arrest, promote DNA repair, and trigger apoptosis in cancer cells.[4] Some activators work by directly binding to and stabilizing the p53 protein, allowing it to accumulate in the nucleus and initiate its transcriptional activity.
Q2: My this compound seems to be inactive or shows variable results. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors, with compound instability in cell culture media being a primary concern. Other potential issues include improper storage, incorrect concentration, or problems with the experimental setup. The troubleshooting guide below addresses these common problems in detail.
Q3: How should I properly store and handle this compound?
A3: Proper storage is critical for maintaining the stability and activity of this compound. It is recommended to store the compound as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, minimize the time the compound spends in aqueous media before being added to the cells.
Q4: How can I verify the p53 status of my cell line?
A4: Verifying the p53 status of your cell line is crucial for interpreting the effects of this compound. This can be done using a combination of methods, including:
-
Western Blotting: To determine the basal expression level of p53 and its induction after treatment with a DNA damaging agent.
-
Sanger Sequencing: To confirm the presence of specific mutations like Y220C.
-
Functional Assays: To assess the transcriptional activity of p53 by measuring the expression of its downstream targets, such as p21.
Troubleshooting Guide: Instability of this compound in Media
This guide provides a structured approach to troubleshooting common issues related to the stability and activity of this compound in cell culture experiments.
Problem 1: Reduced or No Compound Activity
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degradation in Aqueous Media | Minimize the pre-incubation time of the compound in media before adding it to the cells. Prepare fresh working solutions for each experiment. | See Protocol 1: Preparation of this compound Working Solution . |
| Improper Storage | Ensure the stock solution is stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. | See Protocol 2: Best Practices for Storing Small Molecule Inhibitors . |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | See Protocol 3: Dose-Response Experiment for this compound . |
| Cell Line Issues | Verify the p53 status (wild-type, mutant, or null) of your cell line. | See Protocol 4: Verification of p53 Status by Western Blot . |
Problem 2: High Variability Between Experiments
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Compound Preparation | Prepare a large batch of aliquoted stock solution to be used across multiple experiments to ensure consistency. | See Protocol 2: Best Practices for Storing Small Molecule Inhibitors . |
| Media Component Interaction | Be aware that components in serum (e.g., proteins) can bind to and sequester small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line. | Test the effect of different serum concentrations on the activity of this compound. |
| Light Sensitivity | Protect the compound from light during storage and handling, as some small molecules are light-sensitive and can degrade upon exposure. | Store stock solutions in amber vials or wrap tubes in aluminum foil. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| EC50 (p53 Y220C) | 0.478 µM | |
| Molecular Weight | Varies by specific salt form | Check supplier information |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Thaw a single-use aliquot of the this compound stock solution (typically in DMSO) at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Immediately add the working solution to the cells. Do not store the diluted working solution in aqueous media.
Protocol 2: Best Practices for Storing Small Molecule Inhibitors
-
Upon receipt, dissolve the powdered compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For each experiment, use a fresh aliquot and discard any unused portion of the thawed stock.
Protocol 3: Dose-Response Experiment for this compound
-
Seed your cells of interest in a multi-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of this compound in cell culture medium, typically ranging from nanomolar to micromolar concentrations.
-
Replace the existing medium with the medium containing the different concentrations of the activator.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest concentration of the activator.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability or a downstream marker of p53 activation (e.g., p21 expression) to determine the EC50.
Protocol 4: Verification of p53 Status by Western Blot
-
Culture your cell line under standard conditions.
-
Treat one set of cells with a known p53-activating agent (e.g., a DNA damaging agent like etoposide) to induce p53 expression.
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 and a loading control (e.g., β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
Interpretation: Wild-type p53 cells will show low basal p53 levels and a strong induction upon treatment. Mutant p53 cells often have high basal levels of p53. Null cells will show no p53 protein.
Signaling Pathway and Workflow Diagrams
Caption: The p53 signaling pathway is activated by cellular stress, leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: A logical workflow for troubleshooting issues with this compound.
References
"potential off-target effects of p53 Activator 11"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of p53 Activator 11, a novel small molecule designed to activate wild-type p53.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to activate wild-type p53.[1][2] The most common strategy for activating wild-type p53 is to disrupt its interaction with its primary negative regulator, MDM2.[2][3] By binding to MDM2, this compound would prevent the ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 protein in the nucleus.[4] This accumulation allows p53 to act as a transcription factor, regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.
Q2: What are the potential on-target, p53-mediated effects in normal tissues?
A2: While p53 activation is a potent anti-cancer strategy, its unintended activation in normal tissues can have deleterious effects. The primary regulator of p53 is the oncoprotein MDM2, which maintains low p53 levels under normal physiological conditions. Activation of p53 in normal cells can lead to cell cycle arrest and apoptosis. In a clinical setting, MDM2 inhibitors have been associated with hematological toxicities, most notably thrombocytopenia, due to p53 activation. However, some studies suggest that normal cells and tissues may be intrinsically resistant to p53 activation by MDM2 inhibitors, showing minimal p53 accumulation and no toxicity.
Q3: What are the potential off-target effects of this compound not related to p53 activation?
A3: Like any small molecule, this compound could potentially interact with other proteins or cellular pathways, leading to off-target effects. These can be broadly categorized as:
-
Kinase Inhibition: Many small molecules exhibit off-target kinase inhibition. This can lead to unexpected effects on cell signaling pathways controlling proliferation, survival, and differentiation.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common off-target effect that can lead to cardiotoxicity.
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can alter the metabolism of other drugs, leading to potential drug-drug interactions.
-
Induction of Cellular Stress: The compound might induce oxidative stress or other cellular stresses independent of its p53-activating function.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: To differentiate between on-target (p53-mediated) and off-target cytotoxicity, it is crucial to use appropriate control cell lines. A p53-null or p53-mutant cell line that is otherwise genetically similar to your p53 wild-type experimental cell line is the ideal negative control. If this compound induces cytotoxicity in both p53 wild-type and p53-null/mutant cells, it suggests an off-target effect. Conversely, if cytotoxicity is observed only in the p53 wild-type cells, the effect is likely on-target.
Troubleshooting Guide
| Issue | Question | Possible Cause | Suggested Solution |
| Unexpected Cytotoxicity | Why is this compound causing toxicity in my p53-null/mutant control cells? | The compound may have off-target effects independent of p53. | 1. Perform a dose-response curve to determine the concentration at which off-target toxicity occurs. 2. Screen the compound against a panel of kinases or other common off-target proteins. 3. Use a structurally related but inactive control compound to see if the toxicity is due to the chemical scaffold. |
| Lack of Efficacy | Why am I not observing p53 activation or downstream effects in my p53 wild-type cells? | 1. The compound may not be cell-permeable. 2. The concentration used may be too low. 3. The cells may have a dampened p53 response due to alterations in other factors, such as amplification of MDMX. | 1. Verify cell permeability using a cellular thermal shift assay (CETSA) or by measuring intracellular compound concentration. 2. Perform a dose-response experiment to determine the optimal concentration for p53 activation. 3. Check the expression levels of MDM2 and MDMX in your cell line. High levels of MDMX can confer resistance to MDM2 inhibitors. |
| Inconsistent Results | Why are my results with this compound variable between experiments? | 1. Compound instability in solution. 2. Variability in cell culture conditions (e.g., cell density, passage number). 3. Inconsistent timing of treatment and analysis. | 1. Prepare fresh stock solutions of the compound for each experiment. 2. Standardize cell culture protocols, including seeding density and passage number. 3. Ensure precise timing for all experimental steps. |
Quantitative Data Summary
The following table presents hypothetical but realistic data for a typical p53 activator targeting the MDM2-p53 interaction.
| Parameter | Value | Description |
| IC50 (MDM2-p53 Interaction) | 5 nM | Concentration of this compound required to inhibit 50% of the MDM2-p53 interaction in a biochemical assay. |
| Cellular EC50 (p53 accumulation) | 50 nM | Concentration required to induce 50% of the maximal p53 accumulation in a p53 wild-type cell line. |
| GI50 (p53 WT cells) | 100 nM | Concentration required to inhibit the growth of p53 wild-type cancer cells by 50%. |
| GI50 (p53 null cells) | > 10 µM | Concentration required to inhibit the growth of p53-null cancer cells by 50%, indicating selectivity. |
| Kinase Selectivity (at 1 µM) | >90% inhibition of <5 kinases out of a 400-kinase panel | Demonstrates high selectivity against a broad panel of kinases, suggesting low potential for off-target kinase effects. |
| hERG Inhibition (IC50) | > 30 µM | Low potential for cardiotoxicity. |
| CYP450 Inhibition (IC50 for major isoforms) | > 20 µM | Low potential for drug-drug interactions. |
Key Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells (both p53 wild-type and p53-null/mutant) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50.
-
2. Western Blot for p53 and Downstream Targets
-
Objective: To confirm on-target activity by assessing the accumulation of p53 and the induction of its downstream targets (e.g., p21, PUMA).
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Visualizations
Caption: The p53 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: Measuring p53 Activator 11 Target Engagement in Cells
Welcome to the technical support center for measuring p53 Activator 11 target engagement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods to confirm that this compound is engaging its target in cells?
A1: There are two main approaches to measure target engagement for this compound:
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Direct Binding Assays: These methods directly measure the physical interaction between the compound and the p53 protein within the cell. The most common technique is the Cellular Thermal Shift Assay (CETSA).[1][2][3][4]
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Indirect Functional Assays: These methods measure the downstream consequences of p53 activation, which infer target engagement. Key functional assays include measuring the upregulation of p53 target genes and proteins (like p21 and MDM2) and using p53-responsive reporter gene systems.[5]
Q2: What is the Cellular Thermal Shift Assay (CETSA) and why is it useful for p53?
A2: CETSA is a biophysical assay that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. When this compound binds to the p53 protein, it can stabilize the protein's structure, leading to a higher melting temperature. This thermal shift is a direct indication of target engagement in a native cellular context. CETSA is particularly valuable as it is a label-free method that can be performed on intact cells or cell lysates.
Q3: How can I indirectly measure p53 activation as a surrogate for target engagement?
A3: You can infer target engagement by measuring the activation of the p53 signaling pathway. Common methods include:
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Western Blotting: Detect the increased expression of downstream p53 target proteins like p21 and MDM2. p53 itself should also accumulate and can be detected.
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RT-qPCR: Quantify the mRNA levels of p53 target genes such as CDKN1A (p21) and MDM2. An increase in these transcripts indicates p53 transcriptional activation.
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Reporter Gene Assays: Utilize cell lines engineered with a reporter gene (e.g., luciferase or GFP) under the control of a p53 response element (p53RE). Increased reporter signal indicates activation of p53's transcriptional activity.
Q4: My p53 activator shows no effect. What could be the problem?
A4: A lack of effect could be due to several factors:
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Cell Line p53 Status: Ensure your cell line expresses wild-type p53. Many cancer cell lines have mutated or deleted p53, which would render a p53 activator ineffective. You can verify the p53 status through sequencing.
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Compound Concentration and Stability: Verify that the compound is used at an effective concentration and is properly solubilized and stable in your experimental conditions.
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Downstream Pathway Block: Even with target engagement, a block in the downstream signaling pathway could prevent a functional readout. Assess multiple downstream markers to troubleshoot this.
Troubleshooting Guides
This section addresses common issues encountered when measuring this compound target engagement.
| Issue | Possible Cause | Troubleshooting Steps |
| High Cytotoxicity in Control Cells | Off-target effects of this compound. | 1. Perform a dose-response curve: Determine the lowest effective concentration that shows on-target activity with minimal toxicity.2. Use CETSA for on-target confirmation: Verify direct binding to p53 at the concentrations used.3. Profile off-target effects: Employ techniques like Thermal Proteome Profiling (TPP) to identify unintended binding partners. |
| No Induction of p21 or MDM2 Protein | 1. The cell line may have mutant or null p53.2. Insufficient drug concentration or exposure time.3. The antibody for Western blotting is not working. | 1. Confirm p53 status: Sequence the TP53 gene in your cell line.2. Optimize treatment: Perform a time-course and dose-response experiment.3. Validate antibody: Use a positive control cell lysate (e.g., cells treated with a known p53 activator like doxorubicin). |
| Inconsistent CETSA Results | 1. Inefficient cell lysis.2. Uneven heating of samples.3. Variability in protein quantification. | 1. Optimize lysis buffer: Ensure complete cell lysis to release the target protein.2. Use a thermal cycler: A PCR machine provides precise and uniform temperature control.3. Normalize protein loading: Use a reliable protein quantification method (e.g., BCA assay) before running samples on a gel. |
| High Background in Reporter Assay | Leaky promoter in the reporter construct or endogenous activation of p53. | 1. Use a minimal promoter: Ensure the p53RE is coupled with a promoter that has low basal activity.2. Optimize cell culture conditions: Avoid stressing the cells, which can activate p53. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for p53 Target Engagement
This protocol outlines the steps to determine if this compound binds to and stabilizes p53 in intact cells.
Materials:
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Cell line expressing wild-type p53
-
This compound and vehicle control (e.g., DMSO)
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PBS and lysis buffer with protease inhibitors
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Thermal cycler
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a predetermined time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble p53 by Western blotting.
-
Data Analysis: Plot the amount of soluble p53 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Protocol 2: Western Blot for Downstream p53 Targets (p21 and MDM2)
This protocol describes how to measure the protein levels of p21 and MDM2 to assess p53 activation.
Materials:
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Cell line expressing wild-type p53
-
This compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2) and a loading control (e.g., anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Then, incubate with the secondary antibody.
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Detection: Add the chemiluminescent substrate and capture the signal with an imaging system.
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Analysis: Quantify the band intensities and normalize them to the loading control. A dose-dependent increase in p53, p21, and MDM2 levels indicates p53 pathway activation.
Protocol 3: p53 Reporter Gene Assay
This protocol uses a luciferase reporter to quantify the transcriptional activity of p53.
Materials:
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Cell line stably expressing a p53-responsive luciferase reporter construct
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This compound and vehicle control
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Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
Treatment: Treat the cells with a dilution series of this compound or vehicle control for 24-48 hours.
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Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
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Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the relative light units (RLU) to a vehicle-treated control to determine the fold activation of p53 transcriptional activity.
Visualizations
Caption: p53 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow from target engagement to Western blot readout.
References
"addressing poor solubility of p53 Activator 11"
Welcome to the technical support center for p53 Activator 11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on addressing its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule designed to activate the p53 tumor suppressor protein. The p53 protein, often called the "guardian of the genome," plays a critical role in regulating cell cycle progression, DNA repair, and apoptosis (programmed cell death) in response to cellular stress, such as DNA damage or oncogene activation.[1][2][3][4] In many cancer cells, the p53 pathway is disrupted.[4] this compound aims to restore or enhance p53's tumor-suppressive functions, making it a valuable tool for cancer research. Activators of p53 can work through various mechanisms, such as stabilizing the p53 protein, preventing its degradation (often mediated by proteins like MDM2), or restoring the function of mutated p53.
Q2: I'm having trouble dissolving this compound. Why is it poorly soluble?
A2: Many potent biological molecules, particularly those with complex aromatic structures designed to interact with protein binding pockets, exhibit poor aqueous solubility. This is a common challenge in drug development. The low solubility of this compound is likely due to its molecular structure, which may favor a crystalline solid state that is energetically unfavorable to break down in water.
Q3: What are the initial recommended solvents for this compound?
A3: For initial stock solutions, it is recommended to use organic solvents. Common choices for poorly soluble compounds include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium. Always check the compound's data sheet for any specific solvent recommendations.
Q4: What is the maximum recommended concentration of organic solvent in my cell culture medium?
A4: High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize off-target effects and cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer or Media
This is a common issue when diluting a stock solution of a poorly soluble compound into an aqueous environment.
Troubleshooting Steps:
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Optimize Dilution Method:
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Rapid Dilution: Add the small volume of the concentrated stock solution directly into the vortexing aqueous buffer. This can sometimes help to rapidly disperse the compound and prevent immediate precipitation.
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Stepwise Dilution: Perform serial dilutions, gradually decreasing the concentration of the organic solvent.
-
-
Utilize Solubilizing Excipients:
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Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds by forming micelles.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. If the pKa of this compound is known, adjust the buffer pH to be at least 2 units away from the pKa to favor the more soluble ionized form.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Poor solubility can lead to variability in the effective concentration of this compound in your experiments.
Troubleshooting Steps:
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Visual Inspection: Before each experiment, carefully inspect your final working solution for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, the solution should not be used.
-
Sonication: Gentle sonication in a water bath can help to break down small aggregates and re-dissolve precipitated compound. However, be cautious with heat-sensitive compounds.
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Fresh Preparations: Always prepare fresh working solutions from your stock immediately before use. Avoid freeze-thaw cycles of aqueous working solutions.
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Particle Size Reduction: For some applications, techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate. This is a more advanced technique and may not be feasible in all laboratory settings.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common approaches to improve the solubility of poorly soluble compounds like this compound.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Increasing the polarity of the solvent system to better solvate the compound. | Potential for solvent toxicity in cellular assays. |
| pH Adjustment | Ionizing the compound to increase its interaction with water. | Only effective for ionizable compounds; requires knowledge of pKa. |
| Surfactants | Forming micelles that encapsulate the hydrophobic compound. | Can interfere with some biological assays; potential for cell toxicity. |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic compound is encapsulated. | Can alter the effective free concentration of the compound. |
| Lipid-Based Formulations | Dissolving the compound in a lipid carrier. | Can be complex to prepare and may not be suitable for all in vitro assays. |
| Particle Size Reduction | Increasing the surface area to enhance the dissolution rate. | Requires specialized equipment (e.g., milling, sonication). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the appropriate amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
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Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw a fresh aliquot of the 10 mM stock solution. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium. c. Immediately after adding the stock solution to the medium, vortex the solution for 30 seconds to ensure rapid and uniform mixing. d. Visually inspect the working solution for any signs of precipitation. e. Add the final working solution to your cells immediately.
Mandatory Visualizations
p53 Signaling Pathway Activation
The following diagram illustrates the general mechanism of p53 activation in response to cellular stress and how a p53 activator might intervene.
References
Technical Support Center: p53 Activator 11 (p5a-11)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing p53 Activator 11 (p5a-11) in in vivo studies. The primary focus is on understanding and minimizing compound-related toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of in vivo toxicity for p53 activators like p5a-11?
A1: The primary mechanism of toxicity is "on-target" activation of the p53 pathway in normal, non-cancerous tissues.[1][2] Since p5a-11 is designed to stabilize and activate wild-type p53, it does not distinguish between p53 in tumor cells and p53 in healthy cells.[1] This activation in normal cells can lead to cell cycle arrest, apoptosis, and senescence, which manifests as toxicity in sensitive tissues.[3][4]
Q2: Which organ systems are most commonly affected by p53 activator toxicity?
A2: The most frequently reported and dose-limiting toxicities are hematological. Tissues with high rates of cellular turnover, such as the bone marrow, are particularly sensitive to p53 activation. This can result in conditions like thrombocytopenia (low platelet count), neutropenia, and anemia. Damage to other sensitive tissues, such as the small intestinal crypts, has also been noted with potent p53 activation.
Q3: How does the mechanism of p5a-11 (as an MDM2 inhibitor) contribute to potential limitations in efficacy?
A3: p5a-11 likely functions by inhibiting the p53-MDM2 interaction. A critical point to consider is the natural negative feedback loop where p53 activation transcriptionally upregulates its own inhibitor, MDM2. This can create a challenge, as the therapeutic agent's action (p53 activation) triggers a compensatory mechanism (MDM2 increase) that can dampen the desired anti-tumor effect over time.
Q4: Is it possible to mitigate the observed toxicities without compromising anti-tumor efficacy?
A4: Yes, several strategies have been explored to create a better therapeutic window. These include:
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Intermittent Dosing Schedules: Instead of continuous daily dosing, administering p5a-11 with breaks (e.g., once or twice weekly) can allow sensitive normal tissues, like bone marrow, to recover between doses.
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Potency-Driven Dose Adjustment: Utilizing more potent compounds at lower overall concentrations can achieve the desired therapeutic effect in tumors while minimizing exposure to normal tissues.
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Combination Therapies: Combining p5a-11 with other anti-cancer agents may allow for a reduction in the required dose of the p53 activator, thereby lessening toxicity while achieving a synergistic anti-tumor response.
Troubleshooting In Vivo Studies
This guide addresses specific issues that may arise during your in vivo experiments with p5a-11.
Problem 1: I am observing significant weight loss (>15%) and signs of animal distress (e.g., lethargy, ruffled fur) shortly after starting treatment.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | 1. Immediately implement a dose reduction (e.g., decrease by 25-50%). 2. Switch to an intermittent dosing schedule to allow for animal recovery between treatments. 3. Refer to Protocol 1 to perform a complete blood count (CBC) and assess for severe hematological toxicity. |
| Rapid p53 activation in sensitive tissues | 1. Analyze pharmacodynamic (PD) markers in normal tissues (e.g., bone marrow, spleen, intestine) versus tumor tissue at an early time point. 2. If p53 pathway activation (e.g., p21 levels) is dramatically higher in normal tissues relative to the tumor, a narrower therapeutic window is indicated. Consider formulation strategies to improve tumor-specific delivery. |
Problem 2: My compound shows good initial anti-tumor activity, but tumors resume growth despite continued treatment.
| Potential Cause | Troubleshooting Steps |
| Acquired Resistance via MDM2 Upregulation | 1. The p53-MDM2 negative feedback loop is a likely mechanism of resistance. 2. Collect tumor samples pre-treatment and post-relapse. Analyze MDM2 protein and mRNA levels. A significant increase suggests feedback-mediated resistance. 3. Consider a treatment holiday followed by re-challenge or combination with an agent that does not rely on the p53 pathway. |
| Upregulation of MDMX | MDMX is a homolog of MDM2 that can also inhibit p53 but is not a direct target of many inhibitors. Upregulation of MDMX can confer resistance. Assess MDMX levels in resistant tumors. If elevated, a dual MDM2/MDMX inhibitor may be more effective. |
Data Summary: Common Toxicities
The following table summarizes common in vivo toxicities reported for potent p53 activators that function as MDM2 inhibitors.
Table 1: Summary of Common In Vivo Toxicities with p53 Activation
| Organ System | Specific Toxicity | Clinical Signs | Key Monitoring Parameter |
|---|---|---|---|
| Hematological | Thrombocytopenia, Neutropenia, Anemia | Petechiae, bleeding, increased susceptibility to infection, pallor | Complete Blood Count (CBC) |
| Gastrointestinal | Damage to intestinal crypts | Diarrhea, weight loss | Histopathological analysis of intestinal tissue |
| Systemic | General malaise | Weight loss, lethargy, ruffled fur | Body weight, clinical observation score |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Rodent Models
Objective: To quantify the impact of p5a-11 on peripheral blood counts.
Methodology:
-
Blood Collection: Collect 50-100 µL of whole blood from a relevant site (e.g., saphenous vein, submandibular vein) into EDTA-coated microtubes to prevent coagulation. Schedule collections at baseline (pre-treatment) and at specified time points post-treatment (e.g., Day 3, 7, and 14).
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Sample Analysis: Use an automated hematology analyzer calibrated for rodent blood to perform a Complete Blood Count (CBC). Key parameters to measure include platelet count (PLT), white blood cell count (WBC) with differential, and red blood cell count (RBC).
-
Data Interpretation:
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Calculate the percentage change from baseline for each animal and treatment group.
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The "nadir" is the lowest point a blood cell count reaches. Determine the time to nadir and the time to recovery for platelets and neutrophils.
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A severe, dose-limiting toxicity is often defined by a >75% reduction in platelets or neutrophils.
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Protocol 2: Pharmacodynamic (PD) Biomarker Analysis in Tumor vs. Normal Tissues
Objective: To confirm on-target p53 pathway activation and assess the therapeutic window.
Methodology:
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Tissue Collection: At a predetermined time after the final dose (e.g., 4-8 hours), collect both tumor tissue and a panel of normal tissues (spleen, liver, bone marrow).
-
Tissue Processing:
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For Western Blot: Immediately snap-freeze tissues in liquid nitrogen and store at -80°C. Lyse the tissue to extract total protein.
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For Immunohistochemistry (IHC): Fix tissues in 10% neutral buffered formalin for 24 hours before embedding in paraffin.
-
-
Analysis:
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Western Blot: Probe protein lysates for p53 (to confirm stabilization), p21 (a key p53 target gene indicating transcriptional activation), and MDM2 (to assess the feedback loop).
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IHC: Stain tissue sections for p21. This provides spatial information on p53 activation within the tissue architecture.
-
-
Data Interpretation: Compare the intensity of p21 induction in the tumor versus the normal tissues. A strong induction in the tumor with minimal or transient induction in normal tissues indicates a favorable therapeutic window.
Visualizations: Pathways and Workflows
Caption: p53 pathway activation by an MDM2 inhibitor like p5a-11.
Caption: Experimental workflow for optimizing the in vivo dosing regimen of p5a-11.
Caption: The p53-MDM2 negative feedback loop, a potential mechanism of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with p53 Activator 11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with p53 Activator 11.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: this compound is designed to activate the p53 tumor suppressor protein.[1] In cancer cells with wild-type p53, this activation is expected to lead to cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby inhibiting tumor growth.[1][2] Key downstream effects include the upregulation of genes like p21 (cell cycle arrest) and pro-apoptotic genes like BAX, PUMA, and NOXA.[3][4]
Q2: I am not observing any significant decrease in cell viability after treatment with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of effect on cell viability:
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p53 Status of the Cell Line: The cell line used may harbor a mutation or deletion in the TP53 gene, rendering it unresponsive to p53 activation. It is crucial to verify the p53 status of your cell line.
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Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be insufficient to induce a response. A dose-response and time-course experiment is recommended.
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Compromised Downstream Signaling: The apoptotic machinery downstream of p53 may be defective in the cell line.
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Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity.
Q3: My results show cell cycle arrest but minimal apoptosis. Is this an expected outcome?
A3: Yes, this can be an expected outcome. The cellular response to p53 activation is context-dependent and can lead to either cell cycle arrest or apoptosis. The predominance of cell cycle arrest, often mediated by p21, over apoptosis might be specific to the cell line or experimental conditions.
Q4: I am observing toxicity in my control (untreated) cells. What could be the cause?
A4: Toxicity in control cells is likely due to issues with the experimental setup rather than the p53 activator itself. Potential causes include:
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Always include a vehicle-only control.
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Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination, nutrient depletion, or improper CO2 levels, can lead to cell death.
Q5: Can this compound have off-target effects?
A5: While this compound is designed to target the p53 pathway, like many small molecules, it may have off-target effects that can contribute to the observed phenotype or lead to unexpected results. It is important to include appropriate controls, such as using p53-null cell lines, to distinguish between on-target and off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, MTS).
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Possible Cause 1: Interference of this compound with the assay reagent.
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Troubleshooting Step: Run a "no-cell" control where you add this compound to the media and then add the viability assay reagent. This will determine if the compound directly reacts with the reagent.
-
-
Possible Cause 2: Suboptimal cell density.
-
Troubleshooting Step: Optimize the cell seeding density to ensure that cells are in the exponential growth phase at the time of treatment and analysis.
-
-
Possible Cause 3: Incomplete solubilization of this compound.
-
Troubleshooting Step: Visually inspect the media for any precipitate after adding the compound. Ensure complete solubilization in the vehicle before adding to the culture medium.
-
Problem 2: No induction of p53 target genes (e.g., p21, BAX) after treatment.
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Possible Cause 1: Ineffective p53 activation.
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Troubleshooting Step: Confirm p53 protein stabilization and accumulation in the nucleus via Western blot or immunofluorescence.
-
-
Possible Cause 2: Issues with qPCR or Western blot protocols.
-
Troubleshooting Step: Verify the integrity of your RNA or protein samples. Ensure the primers and antibodies are validated and working correctly. Include a positive control for p53 activation, such as treatment with a known DNA damaging agent (e.g., doxorubicin).
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Data Presentation
Table 1: Hypothetical Cell Viability Data for HCT116 cells treated with this compound
| Cell Line | Treatment | Concentration (µM) | % Viability (48h) |
| HCT116 p53+/+ | Vehicle (DMSO) | - | 100 ± 5.2 |
| HCT116 p53+/+ | This compound | 1 | 85 ± 4.1 |
| HCT116 p53+/+ | This compound | 5 | 52 ± 6.5 |
| HCT116 p53+/+ | This compound | 10 | 28 ± 3.9 |
| HCT116 p53-/- | Vehicle (DMSO) | - | 100 ± 4.8 |
| HCT116 p53-/- | This compound | 1 | 98 ± 5.5 |
| HCT116 p53-/- | This compound | 5 | 95 ± 6.1 |
| HCT116 p53-/- | This compound | 10 | 92 ± 4.3 |
Table 2: Hypothetical Gene Expression Analysis in HCT116 p53+/+ cells treated with this compound (10 µM for 24h)
| Gene | Fold Change (vs. Vehicle) |
| p21 | 8.5 ± 1.2 |
| BAX | 6.2 ± 0.9 |
| PUMA | 7.8 ± 1.5 |
| NOXA | 5.5 ± 0.8 |
| MDM2 | 4.1 ± 0.6 |
Experimental Protocols
Western Blot for p53 and p21 Induction
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per well on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
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Cell Harvest: Harvest cells by trypsinization, including the supernatant to collect any floating cells.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.
Mandatory Visualizations
Caption: Simplified p53 signaling pathway and the mechanism of this compound.
Caption: Troubleshooting workflow for lack of cell viability decrease with this compound.
References
- 1. scbt.com [scbt.com]
- 2. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Tumor Delivery of p53 Activator 11
Welcome to the technical support center for p53 Activator 11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of this compound to tumors in preclinical experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Quantitative Parameter to Monitor |
| Poor Solubility of this compound | The compound has low aqueous solubility. | - Formulation with co-solvents: Dissolve in a minimal amount of DMSO, then dilute with a biocompatible vehicle like saline or PBS. - Nanoparticle encapsulation: Formulate with biodegradable polymers (e.g., PLGA), lipids, or cyclodextrins.[1][2] - Solid dispersion technology: Utilize techniques like hot-melt extrusion or spray drying. | - Final DMSO concentration (aim for <5-10% v/v). - Particle size and polydispersity index (PDI) for nanoparticles. - Drug loading and encapsulation efficiency (%). |
| Low Bioavailability and Rapid Clearance | The compound is quickly metabolized and cleared from circulation. | - PEGylation: Modify nanoparticles with polyethylene glycol (PEG) to increase circulation time. - Optimize route of administration: Intravenous (IV) or intraperitoneal (IP) injection may be preferable to oral gavage. | - Plasma half-life (t1/2) of the compound. - Area under the curve (AUC) in pharmacokinetic studies. |
| Inconsistent Anti-Tumor Efficacy in Animal Models | - Insufficient compound reaching the tumor. - Heterogeneity of drug distribution within the tumor.[3] | - Dose-escalation study: Determine the maximum tolerated dose (MTD) and optimal therapeutic dose. - Quantify tumor accumulation: Use techniques like LC-MS/MS to measure the concentration of this compound in tumor tissue.[4][5] - Enhance targeting: Conjugate nanoparticles with tumor-specific ligands (e.g., antibodies, peptides). | - Tumor growth inhibition (TGI) (%). - Compound concentration in tumor vs. plasma (ratio). - Target engagement assays in tumor tissue. |
| Observed In Vivo Toxicity | - Off-target effects of the compound. - Toxicity of the delivery vehicle (e.g., high DMSO concentration). | - Conduct toxicology studies: Assess effects on major organs through histopathology. - Reduce vehicle toxicity: Lower the concentration of co-solvents or use a more biocompatible formulation. - Include vehicle-only control group: To distinguish between compound and vehicle toxicity. | - Animal body weight and clinical signs of distress. - Blood chemistry and complete blood count (CBC) analysis. - Histopathological scores of organ toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule designed to reactivate the function of the p53 tumor suppressor protein, specifically targeting the Y220C mutant. The Y220C mutation creates a crevice in the p53 protein, leading to its thermodynamic instability and inactivation. This compound binds to this crevice, stabilizing the protein's conformation and restoring its tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.
Q2: How can I improve the solubility of this compound for in vivo studies?
A2: Improving the solubility of hydrophobic compounds like this compound is crucial for effective in vivo delivery. Common strategies include:
-
Co-solvent systems: A widely used approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline, PBS, or a solution containing solubilizing agents like cyclodextrins. It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.
-
Nanoparticle-based formulations: Encapsulating this compound into nanoparticles can significantly enhance its solubility and stability. Biodegradable polymers like PLGA, lipids, or chitosan can be used to create these nanoparticles.
-
Solid dispersions: This technique involves dispersing the drug in a solid hydrophilic matrix at the molecular level, which can improve its dissolution rate and bioavailability.
Q3: What are the recommended in vivo models for testing this compound?
A3: The choice of in vivo model is critical for evaluating the efficacy of this compound. Since this compound targets the p53 Y220C mutation, it is essential to use cancer cell lines or patient-derived xenograft (PDX) models that harbor this specific mutation. Subcutaneous tumor models are often used to assess anti-tumor activity due to the ease of tumor measurement.
Q4: How can I confirm that this compound is reaching the tumor and engaging its target?
A4: To confirm target engagement, you can perform a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies:
-
Pharmacokinetics (PK): After administration, collect blood and tumor tissue at various time points. Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in both plasma and tumor homogenates. This will determine if the compound is accumulating in the tumor.
-
Pharmacodynamics (PD): To assess if the drug is activating the p53 pathway in the tumor, you can measure the expression of p53 target genes. After treatment, excise the tumors and analyze the levels of p53 target proteins (e.g., p21, PUMA) by Western blot or immunohistochemistry.
Q5: What are the key controls to include in my in vivo experiments?
A5: Proper controls are essential for interpreting your results accurately. Key control groups include:
-
Vehicle control: Animals treated with the delivery vehicle only (e.g., the co-solvent mixture or empty nanoparticles). This helps to distinguish the effects of the compound from those of the vehicle.
-
Untreated control: Animals that do not receive any treatment.
-
Negative control cell line: If possible, include a tumor model that does not have the p53 Y220C mutation to assess the specificity of your compound.
Experimental Protocols
Protocol 1: Formulation of this compound in a Co-solvent for Intraperitoneal Injection
-
Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
Preparation of Dosing Solution: On the day of injection, dilute the stock solution with a suitable aqueous vehicle. A common formulation is a mixture of DMSO, Cremophor EL, and saline. For example, a final vehicle composition could be 10% DMSO, 10% Cremophor EL, and 80% saline.
-
Dosing Calculation: Calculate the required volume of the dosing solution based on the desired dose (in mg/kg) and the body weight of each animal.
-
Administration: Administer the calculated volume via intraperitoneal (IP) injection using an appropriate gauge needle.
Protocol 2: Quantification of this compound in Tumor Tissue by LC-MS/MS
-
Sample Collection: At the desired time point after administration, euthanize the animal and excise the tumor.
-
Sample Preparation:
-
Weigh the tumor tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) using a mechanical homogenizer.
-
Add a known concentration of an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound.
-
Generate a standard curve using known concentrations of the compound.
-
Analyze the prepared samples and quantify the concentration of this compound based on the standard curve.
-
Normalize the concentration to the weight of the tumor tissue (e.g., ng/g of tissue).
-
Visualizations
Caption: p53 signaling pathway and the role of this compound.
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for addressing inconsistent in vivo efficacy.
References
- 1. Nanoparticle encapsulation of non-genotoxic p53 activator Inauhzin-C for improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle encapsulation of non-genotoxic p53 activator Inauhzin-C for improved therapeutic efficacy [thno.org]
- 3. Evaluation of the tumor-targeting efficiency and intratumor heterogeneity of anticancer drugs using quantitative mass spectrometry imaging [thno.org]
- 4. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daburresearch.in [daburresearch.in]
"cell line-specific responses to p53 Activator 11"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing p53 Activator 11. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While specific data for "this compound" is not publicly available, most small molecule p53 activators function by disrupting the interaction between p53 and its primary negative regulator, MDM2.[1][2] Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for degradation by the proteasome, thus keeping p53 levels low.[1][2] By inhibiting the MDM2-p53 interaction, this compound likely leads to the stabilization and accumulation of p53 protein. This allows p53 to translocate to the nucleus and act as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis.[3]
Q2: What are the expected cellular responses to this compound?
A2: The cellular response to p53 activation is highly dependent on the cell line and its genetic background. Generally, activation of p53 can lead to one of two primary outcomes:
-
Cell Cycle Arrest: p53 can induce the transcription of genes like CDKN1A (encoding p21), which leads to a halt in the cell cycle, typically at the G1/S or G2/M checkpoint. This allows time for DNA repair.
-
Apoptosis: If cellular damage is too severe, p53 can initiate programmed cell death, or apoptosis. This is mediated by the upregulation of pro-apoptotic genes such as BAX and PUMA.
Some cell lines may undergo senescence, a state of irreversible growth arrest, in response to p53 activation. The specific outcome is influenced by the cellular context, including the status of other signaling pathways.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended. Treat your cells with a range of concentrations of the activator (e.g., from 0.01 µM to 100 µM) for a fixed period (e.g., 24 or 48 hours). The effect on cell viability can be measured using an MTT or similar assay. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated. It is also advisable to assess the activation of p53 and its downstream targets (e.g., p21, MDM2) by Western blot at these concentrations to correlate the phenotypic response with target engagement.
Troubleshooting Guides
Issue 1: No detectable increase in p53 protein levels after treatment with this compound.
-
Q: I treated my cells with this compound, but a Western blot shows no increase in total p53 levels. What could be the problem?
-
A: There are several potential reasons for this observation:
-
Cell Line Status: Confirm that your cell line expresses wild-type p53. Many cancer cell lines have mutant or null p53 and will not respond to MDM2-p53 interaction inhibitors. You can check the p53 status of your cell line in databases like the IARC TP53 Database or perform sequencing.
-
Compound Potency and Concentration: The concentration of the activator may be too low. Perform a dose-response experiment to determine the optimal concentration for p53 stabilization in your cell line.
-
Treatment Duration: The time course of p53 accumulation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
Compound Stability: Ensure that this compound is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
Experimental Error: Double-check all steps of your Western blot protocol, including protein extraction, quantification, and antibody dilutions.
-
-
Issue 2: No significant decrease in cell viability after treatment.
-
Q: I've confirmed p53 accumulation, but my cell viability assay (e.g., MTT) shows little to no effect. Why are my cells not dying?
-
A: Activation of p53 does not always lead to apoptosis. Consider the following:
-
Cell Cycle Arrest vs. Apoptosis: Your cells may be undergoing cell cycle arrest instead of apoptosis. Analyze the cell cycle distribution by flow cytometry (e.g., propidium iodide staining). You should also check for markers of cell cycle arrest, such as increased p21 expression, by Western blot.
-
Assay Time Point: The induction of apoptosis can be a delayed response. Extend the treatment duration (e.g., 48, 72, or 96 hours) and repeat the viability assay.
-
Apoptosis Assay: To confirm if apoptosis is occurring, use a more direct measure of apoptosis, such as a Caspase-3 activity assay or Annexin V staining followed by flow cytometry.
-
Resistance Mechanisms: Some cell lines have intrinsic resistance to p53-mediated apoptosis due to high levels of anti-apoptotic proteins (e.g., Bcl-2 family members).
-
-
Issue 3: High background or inconsistent results in the MTT assay.
-
Q: My MTT assay results have high variability between replicates and a high background signal. How can I improve my assay?
-
A: High variability and background in MTT assays can be caused by several factors:
-
Cell Seeding Density: Ensure that cells are evenly seeded and are in their logarithmic growth phase. Overly confluent or sparse cultures can lead to inconsistent results.
-
Compound Interference: Some chemical compounds can directly react with the MTT reagent, leading to a false positive or negative signal. Perform a "no-cell" control where you add the compound and MTT reagent to the media without cells to check for direct interference.
-
Incomplete Solubilization of Formazan Crystals: Ensure that the formazan crystals are completely dissolved before reading the absorbance. You can try increasing the incubation time with the solubilization buffer or gently pipetting up and down to aid dissolution.
-
Wavelength Settings: Double-check that you are using the correct wavelength to measure absorbance (typically 570-590 nm) and a reference wavelength if necessary.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can lead to the "edge effect." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
-
Data Presentation
Below is a template table for summarizing quantitative data from your experiments with this compound. Example data for a generic MDM2 inhibitor is provided for illustrative purposes.
Table 1: Cell Line-Specific Responses to a p53 Activator
| Cell Line | p53 Status | IC50 (µM) | Primary Response | Fold Increase in p21 Expression (at 1 µM) | Fold Increase in Caspase-3 Activity (at 1 µM) |
| MCF-7 | Wild-Type | 0.5 | Apoptosis | 5.2 | 8.7 |
| A549 | Wild-Type | 1.2 | Cell Cycle Arrest | 10.3 | 1.5 |
| HCT116 | Wild-Type | 0.8 | Apoptosis | 6.8 | 6.2 |
| PC-3 | Null | > 100 | No Response | 1.1 | 1.0 |
| MDA-MB-231 | Mutant | > 100 | No Response | 0.9 | 1.1 |
Experimental Protocols
1. Western Blot for p53 and Downstream Targets
This protocol outlines the steps for detecting changes in protein levels of p53, p21, and MDM2 following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
2. MTT Cell Viability Assay
This protocol is for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
3. Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Treat cells with this compound as desired in a 6-well plate.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction:
-
In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of a typical p53 activator.
Caption: Experimental workflow for Western blotting.
References
"long-term stability of p53 Activator 11 stock solutions"
This technical support center provides guidance on the long-term stability of p53 Activator 11 stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Summary of Recommended Storage Conditions for Stock Solutions
While specific long-term stability data for this compound is not publicly available, the following recommendations are based on best practices for similar small molecules and other p53 activators. For precise storage instructions, always refer to the Certificate of Analysis provided by the manufacturer.[1][2]
| Storage Temperature | Recommended Solvent | Duration | Notes |
| -80°C | DMSO | Up to 6 months | Recommended for long-term storage.[3][4] |
| -20°C | DMSO | Up to 1 month | Suitable for short-term storage.[3] |
| 4°C | Aqueous Buffer | For immediate use | Prepare fresh for each experiment. |
| Room Temperature | Solid Form | As specified by manufacturer | Refer to the product datasheet. |
Disclaimer: The stability of this compound in solvents other than DMSO has not been extensively reported. It is crucial to perform your own stability tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of Stock Solution Stability
This protocol outlines a general method to evaluate the chemical stability of your this compound stock solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Immediately analyze a sample of this solution using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity and concentration.
-
-
Store Aliquots:
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).
-
-
Analyze at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 3, and 6 months), thaw one aliquot from each storage condition.
-
Analyze the samples using the same analytical method as in step 1.
-
-
Evaluate Stability:
-
Compare the purity and concentration of the stored samples to the initial (T=0) sample. A significant decrease in purity or concentration indicates degradation of the compound.
-
Visualizing Key Processes
Caption: p53 signaling pathway and the role of this compound.
Caption: Recommended workflow for stock solution preparation and quality control.
Troubleshooting Guide and FAQs
Q1: My this compound precipitated out of solution after diluting my DMSO stock in aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: You may have exceeded the aqueous solubility limit of the compound. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with solubility-enhancing excipients.
-
Adjust pH: The solubility of your compound may be pH-dependent. Experiment with different pH values in your buffer.
-
Prepare Fresh Dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions from your stock solution for each experiment.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: May be cytotoxic to some cells and could induce off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the effect on your specific cell line.
Q3: I have been storing my stock solution at -20°C for several months and my experimental results are inconsistent. What could be the problem?
A3: For long-term storage of several months, -80°C is recommended over -20°C to ensure the stability of the compound. Your stock solution may have degraded over time at -20°C. It is advisable to prepare a fresh stock solution from the solid compound and store it in aliquots at -80°C. To confirm if the old stock is degraded, you can perform a stability analysis as described in Protocol 2.
Q4: How can I be sure that the activity of my this compound is not diminishing over time?
A4: The best way to ensure the continued activity of your compound is to perform periodic quality control checks. This can be done by:
-
Analytical Chemistry: Using techniques like HPLC or LC-MS to check for chemical degradation.
-
Functional Assays: Periodically testing an aliquot of your stock solution in a validated biological assay to ensure it retains its expected potency (e.g., measuring the induction of a p53 target gene).
Q5: Should I protect my this compound stock solution from light?
References
Validation & Comparative
A Comparative Guide to p53 Y220C Mutant Activators: p53 Activator 11 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The TP53 gene, the "guardian of the genome," is the most frequently mutated gene in human cancers. The Y220C mutation, a hotspot mutation in the p53 DNA-binding domain, results in a structurally unstable protein with compromised tumor suppressor function. This has spurred the development of small molecules aimed at stabilizing the p53 Y220C mutant and restoring its wild-type activity. This guide provides a comparative overview of p53 Activator 11 and other notable p53 Y220C activators, with a focus on their performance backed by experimental data.
Mechanism of Action: Restoring the Guardian's Function
The Y220C mutation creates a druggable crevice on the surface of the p53 protein, leading to its thermal destabilization. p53 Y220C activators are small molecules designed to bind to this pocket, thereby stabilizing the protein in its active conformation. This restoration of the wild-type structure allows the p53 protein to properly bind to DNA and activate its downstream target genes, such as CDKN1A (p21), MDM2, PUMA, and BAX. The activation of these genes leads to cell cycle arrest and apoptosis, selectively in cancer cells harboring the p53 Y220C mutation.
Quantitative Comparison of p53 Y220C Activators
The following tables summarize the available quantitative data for various p53 Y220C activators. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values. Therefore, this data should be used for a comparative overview.
Table 1: Biochemical and Biophysical Properties of p53 Y220C Activators
| Compound Name/Class | Target | Assay Type | Binding Affinity (K_d) | Thermal Stabilization (ΔT_m) | Reference |
| This compound | p53 Y220C | - | Not Reported | Not Reported | [1][2] |
| PC14586 (Rezatapopt) | p53 Y220C | Surface Plasmon Resonance (SPR) | ~2.5 nM | Not Reported | [3] |
| FMC-220 | p53 Y220C | - | Not Reported | Not Reported | [4] |
| PK11000 | p53 Y220C | - | Not Reported | ~2.5 K | [5] |
| Aminobenzothiazole (MB710) | p53 Y220C | - | 4.1 µM | Not Reported | |
| Carbazole (PK9328) | p53 Y220C | - | 1.7 µM | 3.3 °C | |
| Aminobenzothiazole (JC744) | p53 Y220C | - | 320 nM | 2.7 °C | |
| Azaindole (KG13) | p53 Y220C | - | Not Reported | +8.3 °C |
Table 2: Cellular Activity of p53 Y220C Activators
| Compound Name/Class | Cell Line(s) | Assay Type | Potency (IC_50 / EC_50) | Key Findings | Reference |
| This compound | p53 (Y220C) | Not Specified | EC_50: 0.478 µM | Potent activator of p53 Y220C. | |
| PC14586 (Rezatapopt) | NUGC-3, BxPC-3, etc. (p53 Y220C) | Proliferation Assay (MTT) | < 1 µM | Selective inhibition of p53 Y220C mutant cell lines. | |
| FMC-220 | Panel of Y220C mutant cell lines | Cell Viability | ~100-fold more potent than Rezatapopt | Covalent activator with durable anti-tumor activity. | |
| JAB-30355 | BxPC-3, HUH-7, NUGC-3, etc. (p53 Y220C) | Cell Viability | IC_50: 0.17 - 0.71 µM | Potent and selective inhibitor of p53 Y220C mutant cell lines. | |
| AI-discovered (H3) | BxPC-3, NUGC-3 (p53 Y220C) | Cell Viability | Lower IC_50 in Y220C cells | Preferentially killed cells with the p53-Y220C mutation. | |
| Aminobenzothiazole (MB725) | BXPC-3, HUH-7, NUGC3 (p53 Y220C) | Cell Viability | Strong and selective viability reduction below 40 µM | Low toxicity in wild-type p53 cell lines. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams are provided.
Caption: p53 Y220C Reactivation Pathway.
Caption: p53 Y220C Activator Evaluation Workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of p53 Y220C activators. Researchers should optimize these protocols for their specific experimental conditions.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the thermal denaturation temperature (T_m) of the p53 Y220C protein upon ligand binding, indicating stabilization.
-
Materials:
-
Purified recombinant p53 Y220C DNA-binding domain.
-
SYPRO Orange dye (or equivalent).
-
Assay buffer (e.g., 25 mM Hepes pH 7.2, 150 mM NaCl).
-
Test compounds dissolved in DMSO.
-
qPCR instrument with a thermal ramp capability.
-
-
Procedure:
-
Prepare a master mix containing the p53 Y220C protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically in the low micromolar range.
-
Dispense the master mix into a 96-well qPCR plate.
-
Add the test compounds to the wells at various concentrations. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The T_m is the temperature at which the fluorescence signal is at its midpoint in the transition phase. The change in T_m (ΔT_m) is calculated by subtracting the T_m of the DMSO control from the T_m in the presence of the compound.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (K_d) of a compound to the p53 Y220C protein.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant p53 Y220C protein.
-
Running buffer (e.g., HBS-EP+).
-
Test compounds dissolved in running buffer.
-
-
Procedure:
-
Immobilize the p53 Y220C protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the effect of the compounds on the proliferation and viability of cancer cells harboring the p53 Y220C mutation.
-
Materials:
-
p53 Y220C mutant cancer cell lines (e.g., NUGC-3, BxPC-3) and wild-type or p53-null control cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTS or CellTiter-Glo® reagent.
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC_50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot for p53 Target Gene Expression
This technique is used to detect changes in the protein levels of p53 targets, such as p21 and MDM2, following treatment with a p53 Y220C activator.
-
Materials:
-
p53 Y220C mutant cancer cell lines.
-
Test compounds.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against p21, MDM2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat the cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
Conclusion
The reactivation of mutant p53, specifically the Y220C variant, represents a promising therapeutic strategy in oncology. While this compound shows potency, a growing number of other activators, such as PC14586 (rezatapopt) and the covalent inhibitor FMC-220, are demonstrating significant preclinical and clinical potential. The choice of an optimal p53 Y220C activator for further development will depend on a comprehensive evaluation of its biochemical potency, cellular efficacy, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Covalent p53 activator shows activity in Y220C-mutant models | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to p53-Y220C Reactivators: p53 Activator 11 vs. FMC-220
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome".[1][2] Mutations in the TP53 gene are the most common genetic alterations in human cancers, with the Y220C mutation being a frequent structural mutation that destabilizes the p53 protein and abrogates its tumor-suppressive function.[1][3][4] This has led to the development of small molecule activators that can bind to and stabilize the mutant p53-Y220C protein, restoring its wild-type conformation and function. This guide provides a comparative overview of two such activators: p53 Activator 11 and FMC-220.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and FMC-220 are designed to reactivate the p53-Y220C mutant protein by binding to a crevice created by the mutation, thereby stabilizing the protein's structure. However, they differ fundamentally in their binding mechanism, which has significant implications for their therapeutic potential.
This compound is a potent, non-covalent activator of p53-Y220C. Like other non-covalent inhibitors, it reversibly binds to the target protein.
FMC-220 , developed by Frontier Medicines, is a first-in-class covalent activator of p53-Y220C. It is designed to form an irreversible covalent bond with the mutant cysteine residue at position 220. This covalent engagement leads to a more durable and sustained activation of the p53 transcriptional response, even after the drug has been cleared. This sustained action is a key differentiator, potentially overcoming the potency and durability limitations of non-covalent approaches.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and FMC-220.
| Feature | This compound (compound A-1) | FMC-220 |
| Mechanism of Action | Non-covalent | Covalent |
| Potency | EC50 = 0.478 µM for p53 (Y220C) | ~100-fold more potent than rezatapopt in reducing tumor cell viability. Demonstrates unprecedented potency at low doses in preclinical studies. |
| In Vitro Activity | Potent p53 activator. | Induces durable p53 transcriptional response, leading to cancer cell senescence and death. Activity is maintained in the presence of KRAS co-mutations. |
| In Vivo Activity | Data not publicly available. | Demonstrates durable anti-tumor activity and tumor regression in multiple cancer models, including cell line-derived and patient-derived xenograft models. Well-tolerated in vivo. |
| Selectivity | Data not publicly available. | Highly selective for the Y220C mutant form of p53, with no effect on wild-type p53 function. |
| Development Status | Research/Preclinical. | Preclinical. IND filing planned for the second half of 2025. |
Experimental Protocols
Key Experiments for FMC-220 Characterization:
-
Cell Viability Assays: To determine the potency of FMC-220 in inhibiting the growth of p53-Y220C mutant cancer cell lines, likely using assays such as MTT or CellTiter-Glo. These experiments would have been conducted across a panel of cell lines with and without the Y220C mutation, and with various co-mutations (e.g., KRAS), to assess potency and selectivity.
-
Western Blotting: To confirm the upregulation of p53 target proteins, such as p21 and MDM2, following treatment with FMC-220, indicating the restoration of p53's transcriptional activity.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): This technique was used to demonstrate the sustained engagement of reactivated p53 with the promoters of its target genes, providing evidence for the durability of FMC-220's effect compared to non-covalent binders.
-
In Vivo Xenograft Models: To evaluate the anti-tumor efficacy of FMC-220, human cancer cell lines or patient-derived tumors harboring the p53-Y220C mutation were implanted into immunocompromised mice. The mice were then treated with FMC-220, and tumor growth was monitored over time.
Restored p53 Signaling Pathway
The reactivation of p53-Y220C by either this compound or FMC-220 is intended to restore the normal p53 signaling pathway. Upon stabilization, the reactivated p53 acts as a transcription factor, upregulating the expression of target genes that lead to cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death).
Conclusion
Both this compound and FMC-220 represent promising therapeutic strategies for cancers harboring the p53-Y220C mutation. While this compound is a potent reactivator, the key innovation of FMC-220 lies in its covalent mechanism of action, which preclinical data suggest translates into superior potency and durable anti-tumor activity. The planned IND submission for FMC-220 in 2025 will be a critical step towards clinical evaluation and could potentially offer a new treatment paradigm for this patient population. Further publication of detailed preclinical data for both compounds will allow for a more direct and comprehensive comparison.
References
- 1. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]
- 2. Frontier Medicines Unveils FMC-220, Leading Covalent p53 Y220C Activator Candidate [synapse.patsnap.com]
- 3. Covalent p53 activator shows activity in Y220C-mutant models | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
Validating p53 Activator Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of p53 activators in patient-derived xenograft (PDX) models, offering a framework for evaluating novel therapeutics targeting the p53 pathway. Given the absence of public domain data for a specific "p53 Activator 11," this document focuses on well-characterized classes of p53 activators, primarily MDM2 inhibitors and mutant p53 reactivators, using published data from preclinical PDX studies as a benchmark for performance.
Introduction to p53 Activation in Oncology
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1][2] It responds to cellular stress, such as DNA damage or oncogene activation, by initiating cell cycle arrest, DNA repair, or apoptosis.[2][3][4] In over half of human cancers, the TP53 gene is mutated, while in many others, wild-type p53 is functionally inactivated by negative regulators, most notably MDM2 and MDMX.
Reactivating the p53 pathway is a promising therapeutic strategy. This can be achieved by:
-
Inhibiting MDM2/MDMX: Small molecules that block the interaction between p53 and its negative regulators, leading to the stabilization and activation of wild-type p53.
-
Restoring Mutant p53: Compounds that can refold mutant p53 protein to a wild-type-like, functional conformation.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a high-fidelity preclinical platform. They recapitulate the genetic and histological characteristics of the original tumor, making them invaluable for assessing the efficacy of targeted therapies like p53 activators.
The p53 Signaling Pathway and Activator Intervention
Cellular stress signals, such as DNA damage, activate kinases that phosphorylate p53. This phosphorylation prevents MDM2 from binding to and ubiquitinating p53, thereby blocking its degradation. Stabilized p53 accumulates in the nucleus, where it acts as a transcription factor to upregulate target genes like CDKN1A (p21) and PUMA, leading to cell cycle arrest and apoptosis, respectively. p53 activators intervene at critical points in this pathway.
Figure 1. Simplified p53 signaling pathway showing points of intervention for p53 activators.
Comparative Efficacy of p53 Activators in PDX Models
The following tables summarize quantitative data from preclinical studies of various p53 activators in different cancer PDX models.
Table 1: Efficacy of MDM2 Inhibitors in Solid Tumor PDX Models
| Compound | Cancer Type | PDX Model Characteristics | Treatment Regimen | Key Efficacy Results | Citation(s) |
| APG-115 (Alrizomadlin) | Non-Small Cell Lung Cancer (NSCLC) | STK11/LKB1-mutant | Single agent | 66% response rate in PDX models with STK11 mutations. | |
| RG7388 (Idasanutlin) | NSCLC | Wild-type p53 | 50 and 80 mg/kg/day, oral | Significant tumor growth inhibition in 3 different wild-type p53 PDX models. | |
| KRT-232 (AMG 232) | Melanoma | 15 distinct patient-derived models | Single agent or combination with BRAF/MEK inhibitors | 100% of PDX tumors showed significant growth inhibition with either KRT-232 alone (BRAF wild-type) or in combination. | |
| Nutlin-3a | Diffuse Large B-Cell Lymphoma (DLBCL) | t(14;18)-positive, wild-type p53 | Daily treatment for 2 weeks | Mean tumor volume reduced to 107.5 mm³ vs. 1965.5 mm³ in the control group. |
Table 2: Efficacy of Mutant p53 Reactivators in Solid Tumor PDX Models
| Compound | Cancer Type | PDX Model Characteristics | Treatment Regimen | Key Efficacy Results | Citation(s) |
| APR-246 (Eprenetapopt) | Neuroblastoma, Rhabdomyosarcoma, Breast Cancer | Alternative Lengthening of Telomeres (ALT), mutant p53 | Combination with irinotecan | Achieved complete responses in multiple ALT-positive PDX models. | |
| APR-246 (Eprenetapopt) | Colorectal, Pancreatic Cancer | Mutant p53 | Combination with alpha-particle radiotherapy | Enhanced sensitivity to radiation, leading to reduced tumor growth and increased tumor eradication rates. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments involving PDX models.
Protocol 1: Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients via surgical resection or biopsy under sterile conditions and institutional board approval.
-
Implantation (P0 Generation):
-
Anesthetize an immunodeficient mouse (e.g., NOD-scid gamma (NSG) mouse).
-
Make a small incision in the dorsal flank region.
-
Implant a small fragment of the primary tumor (approx. 2-3 mm³) subcutaneously.
-
Suture the incision and monitor the mouse for recovery and tumor growth.
-
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times weekly using digital calipers. Volume is typically calculated using the formula: (Length x Width²) / 2.
-
Passaging (P1, P2, etc.):
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into new host mice. Early-passage PDXs (less than 5-10 passages) are recommended for studies to maintain fidelity to the original tumor.
-
-
Model Banking: Cryopreserve tumor fragments from each passage in a suitable medium (e.g., 10% DMSO) for future use.
Protocol 2: In Vivo Efficacy (Drug Response) Study
-
Cohort Establishment: Once tumors from a specific PDX model reach a designated volume (e.g., 150-200 mm³), randomize mice into treatment and control cohorts (typically n=8-10 mice per group).
-
Drug Administration:
-
Test Article (p53 Activator): Administer the compound according to its specified route (e.g., oral gavage, intravenous injection), dose, and schedule. For example, RG7388 was administered orally at 50-80 mg/kg/day in NSCLC PDX studies.
-
Vehicle Control: Administer the formulation buffer without the active compound to the control group using the same schedule and route.
-
Comparative Agent (Standard-of-Care): If applicable, a third cohort receives a standard chemotherapy or targeted agent relevant to the cancer type.
-
-
Data Collection:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
The study endpoint is typically reached when tumors in the control group reach the maximum allowed size, or after a predetermined treatment duration.
-
-
Efficacy Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as a percentage.
-
Categorize responses (e.g., partial response, stable disease, progressive disease) based on the change in tumor volume from baseline. For example, a >30% decrease in tumor volume may be classified as a partial response.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p53, p21; immunohistochemistry for Ki-67).
-
Visualizing the Experimental Workflow
The process from patient sample to efficacy data can be visualized as a clear, sequential workflow.
Figure 2. Standard workflow for a p53 activator efficacy study using PDX models.
Conclusion
The validation of p53 activators in patient-derived xenografts provides robust, clinically relevant preclinical data. MDM2 inhibitors like APG-115 and RG7388 have demonstrated significant single-agent efficacy in PDX models with wild-type p53, while mutant p53 reactivators such as APR-246 show promise, particularly in combination therapies. The data indicates that efficacy is often context-dependent, relying on the tumor's genetic background (e.g., TP53 status, co-mutations like STK11). This guide underscores the necessity of using well-characterized PDX models and standardized protocols to accurately assess the therapeutic potential of novel p53-targeting agents and to identify the patient populations most likely to benefit.
References
- 1. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule p53 Activators
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] Its activation can lead to cell cycle arrest, DNA repair, or apoptosis, thereby eliminating potentially cancerous cells.[2][3] In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or by overexpression of its negative regulators, such as MDM2.[4][5] This has made the pharmacological reactivation of p53 a highly sought-after therapeutic strategy. Small molecules that can restore p53 function are broadly categorized into two main classes: compounds that activate wild-type p53 and those that aim to restore the function of mutant p53.
This guide provides a head-to-head comparison of prominent small molecule p53 activators, presenting key experimental data, detailed methodologies for evaluating these compounds, and visual diagrams of their mechanisms of action and experimental workflows.
Targeting Wild-Type p53: The MDM2-p53 Interaction Inhibitors
In cancers with wild-type p53, the protein is often kept inactive by its primary negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Small molecules that inhibit the MDM2-p53 interaction can stabilize and activate p53.
A notable class of MDM2 inhibitors are the nutlins, with Nutlin-3a being a potent and specific inhibitor. Second-generation compounds like RG7388 (idasanutlin) and AMG 232 have shown improved potency and pharmacological properties.
Comparative Efficacy of MDM2 Inhibitors
The following table summarizes the half-maximal growth inhibition (GI50) values for Nutlin-3 and RG7388 in ovarian cancer cell lines with varying p53 status.
| Compound | Cell Line | TP53 Status | GI50 (µM) |
| Nutlin-3 | Wild-Type | Wild-Type | 1.76 ± 0.51 (SEM) |
| Mutant | Mutant | 21.2 - >30 | |
| RG7388 | Wild-Type | Wild-Type | 0.253 ± 0.073 (SEM) |
| Mutant | Mutant | 17.8 ± 2.9 (SEM) |
Data sourced from a study on ovarian cancer cell lines.
As the data indicates, RG7388 is significantly more potent than Nutlin-3 in wild-type TP53 cell lines. Both compounds show markedly reduced activity in cell lines with mutant p53, highlighting their specific mechanism of action.
Restoring Function to Mutant p53
Approximately half of all human cancers harbor mutations in the TP53 gene, leading to a dysfunctional protein. A key strategy in these cancers is to reactivate the mutant p53 protein, restoring its tumor-suppressive functions. Several small molecules have been developed with this goal, including APR-246 (eprenetapopt) and COTI-2. Another approach involves targeting specific p53 mutations, such as the Y220C mutation, with compounds like PK7088 and more recently discovered molecules.
Comparative Efficacy of Mutant p53 Reactivators: APR-246 vs. COTI-2
A comparative analysis of APR-246 and COTI-2 in primary human tumor cultures revealed differing activity patterns. The correlation coefficient for the activity of these two drugs was low (R = 0.146), suggesting distinct mechanisms of action. While both compounds show activity in hematologic neoplasms, their efficacy in solid tumors varies by diagnosis. For instance, COTI-2 demonstrated activity in gynecologic malignancies and non-small cell lung cancer (NSCLC), whereas APR-246 was more active in colorectal cancer.
| Compound | Favorable Activity in Solid Tumors |
| APR-246 | Colorectal Cancer |
| COTI-2 | Gynecologic Malignancies, NSCLC |
Observations from a study comparing the two drugs in human tumor primary culture explants.
Targeting the p53-Y220C Mutation
The Y220C mutation is a common p53 mutation that creates a surface crevice, leading to protein destabilization. Small molecules that bind to this crevice can stabilize the protein and restore its function.
Recent advancements have led to the discovery of highly potent and selective covalent activators of p53-Y220C, such as FMC-220. Preclinical data suggests that FMC-220 is approximately 100-fold more potent than the noncovalent inhibitor rezatapopt (PC-14586) in reducing the viability of Y220C-mutant cell lines.
| Compound | Class | Relative Potency (vs. rezatapopt) |
| Rezatapopt | Noncovalent | 1x |
| FMC-220 | Covalent | ~100x |
Data from a 2025 conference presentation by Frontier Medicines Corp.
Signaling Pathways and Mechanisms of Action
The activation of p53 by small molecules initiates a downstream signaling cascade that ultimately determines the cell's fate.
Caption: The p53 signaling pathway.
Small molecule activators intervene at different points in this pathway.
Caption: Mechanisms of action for p53 activators.
Experimental Protocols
The evaluation of small molecule p53 activators relies on a series of key in vitro assays.
Cell Viability Assay
Objective: To determine the effect of the compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cell lines with known p53 status are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the small molecule activator for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
Apoptosis Assay
Objective: To determine if the compound induces programmed cell death.
Methodology:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24-48 hours).
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Western Blot for Protein Expression
Objective: To assess the activation of the p53 pathway by measuring the levels of p53 and its downstream targets.
Methodology:
-
Cell Lysis: Following compound treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using chemiluminescence and imaged. The band intensities are quantified to determine changes in protein expression.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel p53 activator.
Caption: Preclinical evaluation workflow.
References
- 1. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule activators of the p53 response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: p53 Activator 11 vs. Standard-of-Care Chemotherapy in Head and Neck Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel p53 activator, exemplified by XI-011, against the standard-of-care chemotherapy, cisplatin, in the context of Head and Neck Squamous Cell Carcinoma (HNSCC). Due to the limited availability of comprehensive public data on XI-011, this guide will also leverage preclinical data from a well-characterized clinical-stage p53 reactivator, APR-246 (eprenetapopt), to provide a more detailed quantitative comparison.
Introduction: The Therapeutic Challenge of p53 in Cancer
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In over 50% of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic p53 protein and often contributing to chemotherapy resistance. Standard-of-care treatments, such as cisplatin, which primarily act by inducing DNA damage, can be less effective in tumors with mutated p53. This has spurred the development of novel therapeutic strategies aimed at restoring p53 function.
p53 activators represent a promising class of anti-cancer agents. They function either by reactivating mutant p53 protein to its wild-type tumor-suppressive conformation or by inhibiting the negative regulators of wild-type p53, such as MDM2 and MDM4. This guide focuses on the preclinical efficacy of these activators in HNSCC, a cancer type with a high prevalence of TP53 mutations.
Mechanisms of Action
p53 Activator 11 (XI-011)
XI-011 is a small molecule p53 activator that functions by downregulating the expression of MDM4 (also known as MDMX), a key negative regulator of p53. By reducing MDM4 levels, XI-011 leads to the stabilization and activation of p53, subsequently inducing the expression of pro-apoptotic genes and promoting cancer cell death.
Cisplatin
Cisplatin is a platinum-based chemotherapy drug that forms covalent adducts with DNA, leading to DNA damage. This damage, if not adequately repaired, triggers a signaling cascade that culminates in cell cycle arrest and apoptosis. The efficacy of cisplatin is often dependent on a functional p53 pathway to sense the DNA damage and initiate the apoptotic program.
Quantitative Data Presentation: Preclinical Efficacy in HNSCC
The following tables summarize the preclinical data for the p53 reactivator APR-246 and cisplatin in HNSCC cell lines harboring TP53 mutations. This data is sourced from a study by Osman et al. on the preclinical evaluation of APR-246 in Head and Neck Squamous Cell Carcinoma.
Table 1: Single Agent and Combination Cytotoxicity in HN31 HNSCC Cell Line
| Treatment | Effective Dose (ED50) | Combination Index (CI)* |
| APR-246 | Not specified in source | N/A |
| Cisplatin | Not specified in source | N/A |
| APR-246 + Cisplatin (10:1 ratio) | ED50 | 0.76 |
*Combination Index (CI) < 1.0 indicates a synergistic effect.
Table 2: Effect of APR-246 on p53 Pathway Activation in Mutant p53 HNSCC Cell Lines
| Cell Line | p53 Mutation Status | p21 Induction (downstream target of p53) | PARP-1 Cleavage (marker of apoptosis) |
| HN31 | Mutant | Significant induction within 6 hours | Observed |
| JHU-022 | Mutant | Significant induction within 6 hours | Observed |
| JHU-029 | Mutant | Significant induction within 6 hours | Observed |
| SCC-61 (wt p53) | Wild-type | No induction | Not specified |
Experimental Protocols
Cell Viability Assay (Clonogenic Survival Assay)
This protocol is based on the methodology described in the preclinical evaluation of APR-246 in HNSCC.
-
Cell Seeding: HNSCC cells are seeded at predetermined densities in 6-well plates.
-
Treatment: Cells are treated with various doses of the p53 activator (e.g., APR-246) and/or cisplatin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Quantification: The number of colonies in each well is counted. The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to that in the control wells.
-
Synergy Analysis: For combination treatments, the Chou-Talalay method is used to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Western Blot for p53 Pathway Activation
This protocol is a standard method to assess the activation of the p53 pathway.
-
Cell Culture and Treatment: HNSCC cells are cultured to 70-80% confluency and then treated with the p53 activator at a predetermined concentration (e.g., based on the IC50 value) for various time points.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against p53, p21, cleaved PARP, and a loading control (e.g., β-actin).
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imager. The band intensities are quantified to determine the relative protein expression levels.
Discussion and Conclusion
The preclinical data presented here for the p53 reactivator APR-246, and supported by findings for XI-011, demonstrate a strong rationale for the development of p53-activating drugs as a therapeutic strategy in HNSCC. The key findings are:
-
Synergistic Efficacy: Both XI-011 and APR-246 exhibit synergistic anti-cancer effects when combined with the standard-of-care chemotherapy, cisplatin, in HNSCC cells. This suggests that combining a p53 activator with conventional chemotherapy could enhance treatment efficacy and potentially overcome cisplatin resistance.
-
Mechanism-based Action: The p53 activators function by restoring the tumor-suppressive p53 pathway, leading to the induction of downstream targets like p21 and ultimately apoptosis. This targeted approach is distinct from the broad DNA-damaging mechanism of cisplatin.
-
Potential for Improved Therapeutic Index: By sensitizing cancer cells to cisplatin, p53 activators may allow for the use of lower, less toxic doses of chemotherapy, thereby improving the therapeutic index and reducing treatment-related side effects for patients.
A Comparative Guide to p53 Y220C Activators: In Vitro Efficacy and In Vivo Potential
The reactivation of mutant p53 is a promising therapeutic strategy in oncology. The Y220C mutation is a common p53 mutation, leading to a structurally unstable protein with impaired tumor suppressor function. A class of small molecules has been developed to specifically stabilize the p53-Y220C mutant, restoring its wild-type activity. This guide provides a comparative overview of p53 Activator 11 and other notable p53-Y220C activators, presenting available in vitro data and discussing the landscape of in vivo studies.
Data Presentation: In Vitro Activity of p53-Y220C Activators
The following table summarizes the available in vitro data for this compound and compares it with other well-characterized p53-Y220C activators.
| Compound | Target | In Vitro Assay | Key Findings | Reference |
| This compound (compound A-1) | p53 (Y220C) | Not specified | Potent p53 activator with an EC50 of 0.478 µM.[1] | WO2022213975A1 |
| Rezatapopt (PC14586) | p53 (Y220C) | Thermal shift assay, DNA binding assay, Cell proliferation assay | Increases melting temperature of Y220C-DBD from ~34°C to ~42°C (similar to wild-type p53). Restores sequence-specific DNA binding. Exhibits selective inhibition of proliferation in p53-Y220C harboring cells with IC50 values in the nanomolar range.[2] | [2] |
| TRAP-1 | p53 (Y220C) and BRD4 | TR-FRET assay, Luciferase reporter assay | Induces proximity between p53-Y220C and the transcriptional co-activator BRD4. Potently activates p53-dependent transcription in p53-Y220C expressing cells.[3][4] | |
| L5 | p53 (Y220C) | Cytotoxicity assay, Apoptosis assay, Western blot | Induces Y220C-specific apoptosis. Reduces levels of unfolded mutant p53 and recovers p53 transcriptional function. Nearly 3-fold more cytotoxic than cisplatin in NUGC3 (Y220C) cells. |
Note: Detailed in vivo data for this compound is not publicly available at the time of this guide's compilation. The subsequent sections on in vivo studies will focus on data from other p53-Y220C activators to provide a representative overview of the current state of research.
Experimental Protocols
Detailed experimental protocols for the characterization of p53 activators are crucial for the reproducibility and validation of findings. Below are representative protocols for key in vitro assays.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to assess the stabilization of the p53-Y220C protein by a small molecule.
-
Protein Preparation: Purified recombinant p53-Y220C DNA binding domain (DBD) is used.
-
Reaction Mixture: The reaction mixture contains the purified p53-Y220C DBD, a fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations in a suitable buffer.
-
Instrumentation: A real-time PCR instrument is used to monitor the fluorescence of the dye as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined by monitoring the increase in fluorescence as the protein unfolds and the dye binds to the exposed hydrophobic regions. A significant increase in Tm in the presence of the compound indicates protein stabilization.
Luciferase Reporter Assay for p53 Transcriptional Activity
This cell-based assay measures the ability of a compound to restore the transcriptional activity of mutant p53.
-
Cell Line: A cancer cell line expressing the p53-Y220C mutation (e.g., BxPC-3) is used.
-
Reporter Construct: The cells are transfected with a reporter plasmid containing a p53-responsive element (e.g., from the p21 or MDM2 promoter) driving the expression of a luciferase gene.
-
Compound Treatment: The transfected cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: An increase in luciferase activity in compound-treated cells compared to untreated cells indicates the restoration of p53 transcriptional function.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a p53 activator in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Cell Implantation: Human cancer cells expressing the p53-Y220C mutation are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group (e.g., orally or via injection) according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of p53 activation and a typical experimental workflow for the evaluation of a p53 activator.
Caption: p53 activation pathway.
Caption: Drug discovery workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
